Product packaging for Z-Pro-Leu-Gly-NHOH(Cat. No.:)

Z-Pro-Leu-Gly-NHOH

Cat. No.: B15351282
M. Wt: 434.5 g/mol
InChI Key: VVGFLHRPYCTXGJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Pro-Leu-Gly-NHOH is a useful research compound. Its molecular formula is C21H30N4O6 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O6 B15351282 Z-Pro-Leu-Gly-NHOH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N4O6

Molecular Weight

434.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)/t16-,17-/m0/s1

InChI Key

VVGFLHRPYCTXGJ-IRXDYDNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPs). This document details its chemical characteristics, provides in-depth experimental protocols for its synthesis and evaluation, and visualizes its role in relevant signaling pathways.

Core Chemical Properties

This compound, also known as Z-PLG-NHOH, is a synthetic peptide derivative that functions as a competitive inhibitor of collagenases, a subclass of MMPs.[1] Its structure incorporates a hydroxamate group (-NHOH), which is a key moiety for chelating the zinc ion present in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]

PropertyValueReference
Molecular Formula C₂₁H₃₀N₄O₆
Molecular Weight 434.49 g/mol
CAS Number 103145-74-0
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
InChI Key VVGFLHRPYCTXGJ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Biological Activity Inhibitor of human skin collagenase (MMP-1)[1][3]
IC₅₀ 40 µM for human skin collagenase[1][3]

Experimental Protocols

This section outlines representative experimental procedures for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a stepwise peptide coupling in solution, followed by the introduction of the hydroxamic acid moiety. This protocol is a representative example and may require optimization.

Materials:

  • Z-Pro-OH (N-Cbz-L-proline)

  • H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)

  • H-Gly-NHOH (Glycine hydroxamate)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

Procedure:

  • Synthesis of Z-Pro-Leu-OMe:

    • Dissolve H-Leu-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DMF.

    • In a separate flask, dissolve Z-Pro-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

    • Add the Z-Pro-OH solution to the H-Leu-OMe solution and stir at 0°C for 2 hours, then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Z-Pro-Leu-OMe.

  • Saponification of Z-Pro-Leu-OMe:

    • Dissolve Z-Pro-Leu-OMe in a mixture of methanol and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Z-Pro-Leu-OH.

  • Coupling with Glycine Hydroxamate:

    • Prepare glycine hydroxamate from glycine ethyl ester and hydroxylamine hydrochloride.

    • Dissolve Z-Pro-Leu-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

    • In a separate flask, dissolve H-Gly-NHOH (1.0 eq) and DIPEA (1.1 eq) in DMF.

    • Add the Z-Pro-Leu-OH solution to the H-Gly-NHOH solution and stir at 0°C for 2 hours, then at room temperature overnight.

    • Filter the DCU precipitate and concentrate the filtrate.

  • Work-up and Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.

Purification and Characterization

Purification:

  • The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Fractions containing the pure product are collected and lyophilized.

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C₂₁H₃₀N₄O₆ is m/z 435.22.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and purity of the compound. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

Collagenase Inhibition Assay

The inhibitory activity of this compound against human skin collagenase (MMP-1) is determined using a fluorogenic substrate.

Materials:

  • Human recombinant collagenase (MMP-1).

  • Assay buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5.

  • Synthetic collagenase substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

  • This compound (test inhibitor).

  • A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 345 nm.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of the inhibitor dilutions to the respective wells.

  • Add 100 µL of the MMP-1 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add 80 µL of the FALGPA substrate solution (pre-warmed to 37°C) to each well to initiate the reaction.

  • Immediately measure the decrease in absorbance at 345 nm every minute for 20 minutes using a microplate reader.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.[4][5]

The diagram below illustrates the general mechanism of MMP inhibition.

MMP_Inhibition MMP Matrix Metalloproteinase (MMP) (e.g., Collagenase) ActiveSite Active Site (with Zn²⁺ ion) MMP->ActiveSite contains ECM Extracellular Matrix (ECM) (e.g., Collagen) ActiveSite->ECM binds & cleaves Degradation ECM Degradation ECM->Degradation leads to Inhibitor This compound (Hydroxamate Inhibitor) Inhibitor->ActiveSite chelates Zn²⁺ in

Caption: Mechanism of MMP inhibition by this compound.

By inhibiting MMPs, this compound can modulate downstream signaling pathways that are influenced by ECM degradation and the release of bioactive molecules.

The following diagram depicts a simplified overview of MMP-mediated signaling and the point of intervention for this compound.

MMP_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects GrowthFactors Growth Factors, Cytokines (e.g., TGF-β, TNF-α) MMP_Induction MMP Gene Transcription GrowthFactors->MMP_Induction stimulate MMP Active MMPs MMP_Induction->MMP leads to ECM_Degradation ECM Degradation MMP->ECM_Degradation cause Inhibitor This compound Inhibitor->MMP inhibits Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Inflammation Inflammation ECM_Degradation->Inflammation

Caption: MMP-mediated signaling and inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its well-defined chemical properties and potent inhibitory activity make it a suitable candidate for further investigation in the development of therapeutic agents targeting MMP-driven diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their studies involving this compound.

References

An In-depth Technical Guide to Z-Pro-Leu-Gly-NHOH: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a potent peptide hydroxamate inhibitor of matrix metalloproteinases (MMPs), particularly collagenases. Its ability to chelate the active site zinc ion of these enzymes makes it a valuable tool in studying the role of MMPs in various physiological and pathological processes, including cancer metastasis, inflammation, and tissue remodeling. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support researchers and drug development professionals in their work with this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as Z-PLG-NHOH, is a synthetic tripeptide derivative. The "Z" designation refers to the Carboxybenzyl protecting group on the proline residue. The core structure consists of the amino acid sequence Proline-Leucine-Glycine, with the C-terminus modified to a hydroxamic acid.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a full document)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name benzyl (2S)-2-[[(2S)-1-[(2-hydroxyamino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
CAS Number 103145-74-0[1]
Molecular Formula C₂₁H₃₀N₄O₆[1]
Molecular Weight 434.49 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in DMSO[2]
Storage Conditions Store at 2 - 8 °C[1]
SMILES CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2[3]

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Below are detailed, representative protocols for each approach.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection.

Experimental Workflow for Solid-Phase Synthesis:

spss_workflow resin Rink Amide Resin swell Swell Resin (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_gly Couple Fmoc-Gly-OH (HBTU/DIPEA in DMF) wash1->couple_gly wash2 Wash (DMF, DCM) couple_gly->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple_leu Couple Fmoc-Leu-OH wash3->couple_leu wash4 Wash couple_leu->wash4 deprotect3 Fmoc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 couple_pro Couple Z-Pro-OH wash5->couple_pro wash6 Wash couple_pro->wash6 cleave Cleavage from Resin (TFA/TIS/H₂O) wash6->cleave precipitate Precipitate & Purify (Cold Ether, HPLC) cleave->precipitate product This compound precipitate->product

Caption: Solid-Phase Synthesis Workflow for this compound.

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of Glycine: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Leucine: Couple Fmoc-Leu-OH using the same procedure as in step 3.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Proline: Couple Z-Pro-OH using the same procedure as in step 3.

  • Formation of the Hydroxamate: The hydroxamic acid is formed from the amide resin upon cleavage.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.

  • Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Protocol

This approach involves sequential coupling of amino acids in a suitable solvent.

Experimental Workflow for Solution-Phase Synthesis:

solps_workflow start Start Materials: Z-Pro-OH Boc-Leu-OH Gly-NHOH couple1 Couple Boc-Leu-OH & Gly-NHOH (EDC/HOBt in DMF) start->couple1 deprotect1 Boc Deprotection (TFA in DCM) couple1->deprotect1 couple2 Couple Z-Pro-OH & Leu-Gly-NHOH (EDC/HOBt in DMF) deprotect1->couple2 purify Purification (Extraction & Chromatography) couple2->purify product This compound purify->product

Caption: Solution-Phase Synthesis Workflow for this compound.

Detailed Protocol:

  • Dipeptide Formation: Couple Boc-Leu-OH to Gly-NHOH using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in DMF. Purify the resulting Boc-Leu-Gly-NHOH.

  • Boc Deprotection: Remove the Boc protecting group from Boc-Leu-Gly-NHOH using TFA in DCM.

  • Tripeptide Formation: Couple Z-Pro-OH to the deprotected Leu-Gly-NHOH using EDC/HOBt in DMF.

  • Purification: Purify the final product, this compound, using extraction and column chromatography.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of collagenases, a subclass of MMPs. The hydroxamate group (-NHOH) is crucial for its inhibitory activity as it chelates the zinc ion (Zn²⁺) in the active site of the enzyme, rendering it catalytically inactive.

Table 2: In Vitro Biological Activity of this compound

TargetAssayIC₅₀Source
Human Skin Collagenase (MMP-1)Enzyme Activity Assay40 µM[2]

Mechanism of Action:

Collagenases play a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. By breaking down the collagenous barrier of the basement membrane, cancer cells can migrate to surrounding tissues and enter the bloodstream. This compound inhibits this process by blocking the enzymatic activity of collagenases.

Signaling Pathway: Inhibition of Cancer Cell Invasion

mmp_inhibition_pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) Cancer_Cell Cancer Cell Pro_MMPs Pro-MMPs (e.g., Pro-Collagenase) Cancer_Cell->Pro_MMPs Secretes Active_MMPs Active MMPs (e.g., Collagenase) Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Causes Invasion Cell Invasion & Metastasis ECM_Integrity ECM Integrity (Collagen Barrier) ECM_Degradation->Invasion Enables ZPLG This compound ZPLG->Active_MMPs Inhibits

Caption: Inhibition of Collagenase-Mediated Cancer Cell Invasion.

Experimental Protocol: Collagenase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound against collagenase.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute human recombinant collagenase (e.g., MMP-1) in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Prepare a fluorogenic collagenase substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add various concentrations of this compound to the wells.

    • Add the collagenase enzyme to all wells (except for the blank) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound serves as a well-characterized and valuable research tool for investigating the roles of collagenases and other MMPs in health and disease. Its defined structure, established synthetic routes, and known inhibitory activity make it a benchmark compound for in vitro studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutic strategies targeting matrix metalloproteinases.

References

The Core Mechanism of Z-Pro-Leu-Gly-NHOH as a Collagenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Gly-NHOH is a peptide-like hydroxamic acid derivative that acts as a potent inhibitor of collagenases, a class of matrix metalloproteinases (MMPs) responsible for degrading collagen. Its mechanism of action is of significant interest in the development of therapeutics for diseases characterized by excessive collagen breakdown, such as arthritis, cancer metastasis, and fibrosis. This technical guide provides an in-depth exploration of the molecular interactions, quantitative inhibitory data, and experimental protocols related to the function of this compound as a collagenase inhibitor.

The core of this compound's inhibitory activity lies in its structural mimicry of the collagen cleavage site and the chelating properties of its hydroxamate group. The peptide sequence, Pro-Leu-Gly, is recognized by the active site of collagenases, while the hydroxamate moiety directly interacts with the catalytic zinc ion, effectively blocking the enzyme's function.

Mechanism of Action: A Structural Perspective

The inhibitory function of this compound is best understood through the lens of its interaction with the active site of collagenase. While a crystal structure for this compound complexed with a collagenase is not publicly available, the structure of a closely related analog, Pro-Leu-Gly-hydroxylamine, in complex with human neutrophil collagenase (MMP-8) provides critical insights. The Protein Data Bank (PDB) entries 1JAN and 1JAP detail this interaction, revealing a competitive inhibition mechanism.[1][2][3][4][5]

The inhibitor binds to the active site cleft of the enzyme, with its peptide backbone forming hydrogen bonds with the protein. The key interaction, however, is the bidentate chelation of the catalytic zinc ion by the hydroxamate group's hydroxyl and carbonyl oxygen atoms.[6] This strong interaction with the zinc ion, which is essential for the catalytic activity of collagenase, effectively neutralizes the enzyme.

The Pro-Leu-Gly sequence of the inhibitor mimics the natural substrate of collagenase, allowing it to fit into the enzyme's specificity pockets. Specifically, the proline and leucine residues are accommodated in the S2 and S3 subsites of the collagenase active site.[6] This substrate-analogous binding further enhances the inhibitor's potency and specificity. The importance of the hydroxamate group is underscored by the observation that corresponding peptides with amide, carboxylate, or aldehyde C-terminal groups exhibit significantly reduced or no inhibitory activity.[7]

DOT script for Mechanism of Action Diagram

Mechanism_of_Action cluster_collagenase Collagenase Active Site cluster_inhibitor This compound Active_Site Active Site Cleft Zinc_Ion Catalytic Zn²⁺ Ion S2_Subsite S2 Subsite S3_Subsite S3 Subsite Inhibitor This compound Inhibitor->Active_Site Competitive Binding Hydroxamate Hydroxamate Group (-NHOH) Proline Proline Residue Leucine Leucine Residue Hydroxamate->Zinc_Ion Bidentate Chelation Proline->S2_Subsite Binding Leucine->S3_Subsite Binding Mechanism_of_Action cluster_collagenase Collagenase Active Site cluster_inhibitor This compound Active_Site Active Site Cleft Zinc_Ion Catalytic Zn²⁺ Ion S2_Subsite S2 Subsite S3_Subsite S3 Subsite Inhibitor This compound Inhibitor->Active_Site Competitive Binding Hydroxamate Hydroxamate Group (-NHOH) Proline Proline Residue Leucine Leucine Residue Hydroxamate->Zinc_Ion Bidentate Chelation Proline->S2_Subsite Binding Leucine->S3_Subsite Binding Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Controls & Inhibitor Concentrations) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Measurement Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Measurement->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Controls & Inhibitor Concentrations) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Measurement Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Measurement->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Role in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Z-Pro-Leu-Gly-NHOH as an inhibitor of matrix metalloproteinases (MMPs). We delve into its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization. Furthermore, this guide illustrates the critical signaling pathways influenced by MMP inhibition and provides a standard workflow for assessing potential MMP inhibitors.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2] This has made MMPs significant targets for therapeutic intervention.

This compound is a peptide-based hydroxamic acid that serves as a classical example of a competitive MMP inhibitor. Its structure is designed to mimic the collagen cleavage site, allowing it to bind to the active site of certain MMPs. The hydroxamate functional group (-CONHOH) is a key feature, acting as a potent chelator of the zinc ion essential for the catalytic activity of these enzymes.

Mechanism of Action

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid moiety. This group coordinates with the catalytic zinc ion (Zn2+) in the active site of the MMP, rendering the enzyme inactive. The peptide backbone of the inhibitor contributes to its binding affinity and selectivity for specific MMPs by interacting with the substrate-binding pockets surrounding the active site. This competitive inhibition prevents the binding and subsequent cleavage of natural ECM substrates like collagen.

Inhibitory Profile of this compound and Related Compounds

Quantitative data on the inhibitory activity of this compound is predominantly available for its action against human skin collagenase (MMP-1). To provide a broader context for the potency and selectivity of peptide hydroxamates, the following table includes data for this compound alongside other structurally related inhibitors.

CompoundMMP TargetIC50 / KiNotes
This compound MMP-140 µM (IC50)A well-established inhibitor of human skin collagenase.
Peptide Hydroxamate 1MMP-210-100 µM (IC50)A representative range for peptide hydroxamates designed to target the fibronectin type II domains.[2]
Peptide Hydroxamate 2MMP-950 µM (IC50)Derived from αS1-casein, showing moderate inhibition.
MarimastatBroad SpectrumLow nM (IC50/Ki)A well-known broad-spectrum hydroxamate MMP inhibitor, for comparative purposes.

Note: The IC50 and Ki values for peptide hydroxamates can vary significantly based on the peptide sequence and the specific assay conditions.

Experimental Protocols

General Fluorometric Assay for MMP Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP (e.g., MMP-1)

  • This compound or other test inhibitors

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant MMP to the desired working concentration in cold assay buffer.

    • Prepare the fluorogenic substrate in assay buffer to the final desired concentration.

  • Enzyme Activation (if necessary):

    • Some MMPs are supplied as inactive pro-enzymes and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C. Follow the manufacturer's instructions for the specific MMP.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of various concentrations of the inhibitor (this compound) or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the diluted, active MMP enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Data Analysis:

    • Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for MMP Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel MMP inhibitors.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Library_Screening High-Throughput Screening (Compound Library) Hit_Identification Hit Identification (Primary Hits) Library_Screening->Hit_Identification Identifies active compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirms activity and potency Selectivity_Panel MMP Selectivity Profiling (Panel of MMPs) Dose_Response->Selectivity_Panel Determines specificity Kinetic_Analysis Mechanism of Inhibition (Ki Determination) Selectivity_Panel->Kinetic_Analysis Elucidates binding mechanism Cell_Based_Assays Cell-Based Assays (Invasion, Migration) Kinetic_Analysis->Cell_Based_Assays Tests cellular effects In_Vivo_Models In Vivo Efficacy Models Cell_Based_Assays->In_Vivo_Models Evaluates in a biological system

Workflow for MMP inhibitor discovery and validation.

Role in Signaling Pathways

MMPs can modulate cellular signaling cascades through the cleavage of various substrates, including growth factors, cytokines, and cell surface receptors. Inhibition of MMPs with compounds like this compound can, therefore, have significant downstream effects on cellular behavior.

MMP-Mediated Activation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent cytokine often sequestered in the ECM in an inactive (latent) form. Certain MMPs can cleave the latency-associated peptide (LAP), releasing active TGF-β, which can then bind to its receptor and initiate downstream signaling, often promoting processes like epithelial-to-mesenchymal transition (EMT) and fibrosis.

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Latent_TGFb Latent TGF-β Complex Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Release TGFbR TGF-β Receptor SMAD_Pathway SMAD Signaling Cascade TGFbR->SMAD_Pathway Activation Gene_Expression Target Gene Expression (e.g., EMT, Fibrosis) SMAD_Pathway->Gene_Expression Transcription Regulation MMP MMP (e.g., MMP-2, MMP-9) MMP->Latent_TGFb Cleavage of LAP Inhibitor This compound Inhibitor->MMP Inhibition Active_TGFb->TGFbR Binding

MMP-mediated activation of the TGF-β signaling pathway.

Conclusion

This compound serves as a valuable research tool and a foundational structure for the design of more potent and selective MMP inhibitors. Its well-understood mechanism of action, centered on the chelation of the catalytic zinc ion by its hydroxamate group, provides a clear basis for its inhibitory effects. While a comprehensive inhibitory profile across all MMPs for this specific compound is not extensively documented, its activity against MMP-1 highlights the potential of peptide hydroxamates in targeting collagenolytic activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel MMP inhibitors for therapeutic applications in a range of diseases.

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a peptide derivative that has garnered attention in the field of drug discovery, primarily for its role as an inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of available quantitative data, detailed experimental protocols, and its place within the broader context of drug discovery workflows. The guide also visualizes key concepts through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Therapeutic Potential of this compound

This compound is a synthetic peptide derivative featuring a hydroxamate functional group (-NHOH). This structural motif is a well-established zinc-binding group, making this compound a potent chelator of the zinc ion (Zn²⁺) present in the active site of metalloenzymes.[1] Its primary application in drug discovery is as a competitive inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1]

The dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. By inhibiting MMPs, particularly collagenases, this compound and similar peptide derivatives offer a promising therapeutic strategy to mitigate the tissue degradation and remodeling associated with these diseases.[2]

Mechanism of Action: Targeting the Heart of MMP Activity

The inhibitory activity of this compound is centered on its hydroxamate group. This group acts as a potent zinc-binding moiety, effectively chelating the catalytic zinc ion within the active site of MMPs. This interaction prevents the binding of the natural substrate, such as collagen, to the enzyme, thereby inhibiting its proteolytic activity. The peptide backbone of this compound (Pro-Leu-Gly) contributes to its specificity and binding affinity for the active site cleft of different MMPs.

Quantitative Data: Inhibitory Profile of this compound

Target EnzymeInhibitorIC50 (µM)Notes
Human Skin Collagenase (MMP-1)This compound40Demonstrates effective inhibition of a key collagen-degrading enzyme.[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general and plausible synthetic route can be outlined based on standard solid-phase peptide synthesis (SPPS) and subsequent hydroxamate formation.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Pro-OH

  • Z-Pro-OH (N-Cbz-Proline)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Hydroxylamine hydrochloride

  • Base for hydroxamate formation (e.g., Sodium bicarbonate)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

  • Mass spectrometer for characterization

General Procedure:

  • Peptide Chain Assembly: The peptide is assembled on a solid support (e.g., Wang resin) using standard Fmoc-based SPPS.

    • Start with Fmoc-Gly-Wang resin.

    • Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH using a coupling agent like HBTU in the presence of a base.

    • After the coupling of Fmoc-Pro-OH, the N-terminal Fmoc group is removed, and Z-Pro-OH (N-Cbz-Proline) is coupled to the N-terminus.

  • Cleavage from Resin: The protected peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is precipitated with cold ether, collected by centrifugation, and dried.

  • Hydroxamate Formation:

    • The C-terminal carboxylic acid of the cleaved peptide is activated (e.g., using a carbodiimide).

    • The activated peptide is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxamate.

  • Purification and Characterization: The crude this compound is purified by reverse-phase HPLC. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

MMP-1 Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against MMP-1 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-1 (activated)

  • Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the activated MMP-1 enzyme to the desired working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or vehicle control)

      • MMP-1 enzyme solution

    • Include control wells:

      • No enzyme control (buffer and substrate only)

      • No inhibitor control (buffer, enzyme, and substrate)

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Drug Discovery Workflows

Collagenase Inhibition Signaling Pathway

The inhibition of collagenases like MMP-1 by this compound can impact downstream signaling pathways that are crucial in cancer progression. By preventing the degradation of the extracellular matrix, particularly collagen, the inhibitor can disrupt the processes of cell migration, invasion, and angiogenesis.

Collagenase_Inhibition_Pathway cluster_0 cluster_1 Inhibitor This compound MMP1 MMP-1 (Collagenase) Inhibitor->MMP1 Inhibits Collagen Collagen (ECM) MMP1->Collagen Degrades Angiogenesis Angiogenesis MMP1->Angiogenesis Promotes DegradedCollagen Degraded Collagen Integrin Integrin Signaling DegradedCollagen->Integrin Activates TGFb TGF-β Signaling DegradedCollagen->TGFb Activates CellMigration Cell Migration & Invasion Integrin->CellMigration TGFb->CellMigration TumorProgression Tumor Progression CellMigration->TumorProgression Angiogenesis->TumorProgression

Collagenase Inhibition Signaling Cascade
Experimental Workflow for MMP Inhibitor Discovery

The discovery and development of peptide-based MMP inhibitors like this compound typically follow a structured workflow, from initial screening to lead optimization.

MMP_Inhibitor_Workflow Start Start: Identify Therapeutic Target (MMP) LibraryScreening High-Throughput Screening (Peptide Library) Start->LibraryScreening HitID Hit Identification & Validation LibraryScreening->HitID LeadGen Lead Generation (e.g., this compound) HitID->LeadGen SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR LeadOpt Lead Optimization (Improve Potency & Selectivity) SAR->LeadOpt InVitro In Vitro Assays (Enzyme Inhibition, Cell-based) LeadOpt->InVitro InVitro->LeadOpt Iterative Feedback InVivo In Vivo Models (Animal Studies) InVitro->InVivo Candidate Candidate Selection InVivo->Candidate

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Therapeutic Potential as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroxamate-based peptide derivative, Z-Pro-Leu-Gly-NHOH, a potent inhibitor of collagenases, a subgroup of the matrix metalloproteinase (MMP) family of enzymes. This document details its mechanism of action, summarizes key quantitative data, provides a representative experimental protocol for assessing its inhibitory activity, and visualizes its role in relevant signaling pathways.

Introduction

This compound is a synthetic peptide derivative that has been instrumental in the foundational research of matrix metalloproteinase inhibitors.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[3] Under pathological conditions, such as in rheumatic diseases, cancer, and cardiovascular diseases, the activity of MMPs can become dysregulated, leading to excessive ECM degradation and contributing to disease progression.[3][4][5] this compound, by mimicking the natural collagen cleavage site, serves as a valuable tool for studying the therapeutic potential of MMP inhibition.[4]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of collagenases.[4] Its mechanism of action is primarily attributed to the hydroxamate functional group (-NHOH), which acts as a potent zinc-chelating moiety.[3][6] This group binds to the catalytic zinc ion (Zn2+) in the active site of the MMP, preventing the binding and subsequent cleavage of its natural substrates, such as collagen.[3][6] The peptide backbone (Pro-Leu-Gly) of the inhibitor contributes to its specificity by interacting with the substrate-binding pockets of the enzyme.[4]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several proteases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

Enzyme TargetIC50 ValueReference
Collagenase0.04 mM[4]
Human Skin Collagenase4 x 10-5 M (40 µM)[7][8][9]
C-Proteinase150 µM[10]

Signaling Pathways Modulated by MMP Inhibition

MMP inhibitors like this compound can influence a variety of downstream signaling pathways that are integral to cellular processes such as inflammation, proliferation, and migration. The following diagram illustrates a generalized signaling pathway where MMPs play a crucial role. By inhibiting MMPs, this compound can theoretically modulate these pathways.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factors Growth Factors (e.g., TGF-β, VEGF) Receptor Receptor Growth_Factors->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->Receptor ECM Extracellular Matrix (e.g., Collagen) Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade MMP Active MMP MMP->Growth_Factors Release/Activation MMP->ECM Degradation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->MMP Upregulation Cellular_Response Cellular Response (Proliferation, Migration, Inflammation) Gene_Expression->Cellular_Response ZProLeuGlyNHOH This compound ZProLeuGlyNHOH->MMP

Caption: Generalized MMP signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Collagenase Inhibition Assay

This protocol provides a representative method for determining the collagenase inhibitory activity of this compound.

Materials:

  • Collagenase from Clostridium histolyticum

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

  • N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), a synthetic collagenase substrate

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in Tricine buffer to achieve a range of final assay concentrations.

  • Dissolve collagenase in Tricine buffer to a final concentration of 0.8 units/mL.

  • Dissolve the FALGPA substrate in Tricine buffer to a final concentration of 2 mM.

  • In a 96-well plate, add 25 µL of the this compound dilutions (or buffer for the control) to each well.

  • Add 25 µL of the collagenase solution to each well and incubate at 37°C for 20 minutes.

  • Initiate the reaction by adding 25 µL of the FALGPA substrate solution to each well.

  • Immediately measure the absorbance at 345 nm using a microplate reader at 37°C.

  • Continue to monitor the absorbance at regular intervals for 20-30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Assessing a Novel MMP Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel MMP inhibitor, starting from initial screening to more complex cellular and in vivo models.

Experimental_Workflow In_Vitro_Screening In Vitro Enzyme Assay (e.g., Collagenase Inhibition) Cell_Based_Assays Cell-Based Assays (Migration, Invasion, Proliferation) In_Vitro_Screening->Cell_Based_Assays Ex_Vivo_Models Ex Vivo Models (e.g., Tissue Culture) Cell_Based_Assays->Ex_Vivo_Models In_Vivo_Models In Vivo Animal Models (e.g., Arthritis, Cancer) Ex_Vivo_Models->In_Vivo_Models PK_PD_Tox Pharmacokinetics, Pharmacodynamics, and Toxicology Studies In_Vivo_Models->PK_PD_Tox Lead_Optimization Lead Optimization PK_PD_Tox->Lead_Optimization

Caption: Preclinical experimental workflow for MMP inhibitors.

Synthesis

In Vivo Studies and Clinical Context

To date, there are no publicly available in vivo studies or clinical trial data specifically for this compound. However, the broader class of hydroxamate-based MMP inhibitors has been extensively studied. For instance, compounds like batimastat and marimastat have progressed to clinical trials for cancer.[6] These trials highlighted challenges for this class of drugs, including a lack of specificity leading to off-target effects, such as musculoskeletal pain, and poor oral bioavailability.[6][10] These findings underscore the importance of developing highly selective MMP inhibitors to minimize adverse effects.

Conclusion and Future Directions

This compound remains a valuable research tool for the in vitro investigation of collagenase and MMP inhibition. Its well-defined mechanism of action and inhibitory potency make it a useful standard for the initial screening and characterization of novel MMP inhibitors. While this compound itself has not progressed to in vivo or clinical studies, the knowledge gained from it and similar molecules has been instrumental in guiding the development of second-generation, more selective MMP inhibitors. Future research in this area will likely focus on designing inhibitors with improved specificity for individual MMPs to enhance therapeutic efficacy and reduce off-target toxicities. The development of such targeted inhibitors holds promise for the treatment of a wide range of diseases characterized by aberrant MMP activity.

References

An In-depth Technical Guide to Z-Pro-Leu-Gly-NHOH for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Gly-NHOH is a peptide derivative that serves as an effective inhibitor of matrix metalloproteinases (MMPs), particularly human skin collagenase (MMP-1).[1] Its utility in the study of protein-protein interactions (PPIs) stems from its ability to specifically disrupt the interaction between MMPs and their substrates, such as collagen. This guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, experimental protocols for its use, and visualizations of associated biological pathways and workflows.

Protein-protein interactions are fundamental to most biological processes, making them a critical area of research for understanding disease and developing novel therapeutics.[2] Molecules like this compound that can modulate these interactions are invaluable tools for researchers.

Mechanism of Action

This compound belongs to the class of hydroxamate-based inhibitors. The primary mechanism of action for these inhibitors is the chelation of the zinc ion (Zn2+) located in the active site of matrix metalloproteinases.[3][4] This zinc ion is essential for the catalytic activity of MMPs. By binding to this ion, this compound effectively blocks the enzyme's ability to hydrolyze its substrates, thereby inhibiting the protein-protein interaction between the MMP and its target protein (e.g., collagen).[3][4]

The peptide backbone of this compound also contributes to its binding affinity and specificity by interacting with the subsites of the MMP's active site. The sequence Pro-Leu-Gly is recognized by collagenases, which often cleave peptide bonds at the Gly-Leu or Gly-Ile linkage in their natural collagen substrate.

Quantitative Data

The inhibitory potency of this compound has been quantified, particularly against human skin collagenase. The available data is summarized in the table below. Further studies are required to determine its inhibitory constants (Ki) and its selectivity against a broader panel of MMPs.

InhibitorTarget EnzymeParameterValue
This compoundHuman Skin Collagenase (MMP-1)IC5040 µM[1]

Experimental Protocols

The following is a detailed protocol for a generic matrix metalloproteinase inhibitor screening assay using a fluorogenic substrate. This method can be adapted to test the inhibitory activity of this compound.

Objective

To determine the inhibitory effect of this compound on the activity of a specific matrix metalloproteinase (e.g., MMP-1) using a fluorescence-based assay.

Materials
  • Recombinant human MMP-1 (or other MMP of interest)

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the chosen substrate)

  • DMSO (for dissolving the inhibitor)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the fluorogenic MMP substrate in DMSO or assay buffer.

    • Dilute the recombinant MMP in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: A serial dilution of this compound in assay buffer.

      • Positive control wells: Assay buffer with DMSO (vehicle control).

      • Negative control (no enzyme) wells: Assay buffer.

    • Add the diluted MMP enzyme to all wells except the negative control wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).

    • Normalize the reaction velocities to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Visualizations

Signaling Pathway: Inhibition of MMP-mediated Collagen Degradation

The following diagram illustrates the role of Matrix Metalloproteinases (MMPs) in the degradation of the extracellular matrix (ECM) component, collagen, and how this compound intervenes in this process.

MMP_Inhibition_Pathway Collagen Collagen DegradedCollagen Degraded Collagen Peptides ProMMP Pro-MMP MMP Active MMP (e.g., Collagenase) ProMMP->MMP Activation MMP->Collagen Degradation (Protein-Protein Interaction) Signal External Signal (e.g., Growth Factors, Cytokines) Signal->ProMMP Transcription & Translation Inhibitor This compound Inhibitor->MMP

Caption: Inhibition of MMP-mediated collagen degradation by this compound.

Experimental Workflow: MMP Inhibitor Screening

The diagram below outlines the key steps in a typical experimental workflow for screening MMP inhibitors like this compound.

Inhibitor_Screening_Workflow Start Start Prep Prepare Reagents: - MMP Enzyme - Inhibitor (this compound) - Fluorogenic Substrate Start->Prep Incubate Incubate MMP with Inhibitor Prep->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Kinetic Fluorescence Measurement AddSubstrate->Measure Analyze Data Analysis: - Calculate Reaction Velocities - Determine % Inhibition Measure->Analyze IC50 Calculate IC50 Value Analyze->IC50 End End IC50->End

Caption: Experimental workflow for MMP inhibitor screening.

Conclusion

This compound is a valuable tool for researchers studying the protein-protein interactions involving matrix metalloproteinases. Its inhibitory action on enzymes like collagenase allows for the detailed investigation of the roles these enzymes play in both physiological and pathological processes. The provided data and protocols offer a starting point for incorporating this compound into experimental designs aimed at understanding and modulating MMP activity. Further characterization of its selectivity profile will enhance its utility as a specific probe for individual MMPs.

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Basic Research Applications in Cancer Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a peptide hydroxamate compound recognized as a broad-range inhibitor of matrix metalloproteinases (MMPs). With a known inhibitory concentration (IC50) of 40 µM for human skin collagenase (MMP-1), its potential applications in cancer biology are rooted in the critical role of MMPs in tumor progression, invasion, and metastasis. This technical guide provides an in-depth overview of the core applications of this compound in a cancer research setting, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways. While specific preclinical data on this compound in cancer models are limited, this guide extrapolates from the established functions of MMP inhibitors to provide a foundational framework for its investigation as a potential anti-cancer agent.

Introduction: The Role of MMPs in Cancer

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[1][2][3] In normal physiological processes, MMP activity is tightly regulated. However, in the context of cancer, MMPs are frequently overexpressed, contributing significantly to tumor growth, angiogenesis, invasion, and metastasis.[1][3][4] By degrading the ECM, MMPs pave the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[1] Key MMPs implicated in cancer progression include the gelatinases (MMP-2 and MMP-9) and the collagenases (e.g., MMP-1).[3][5] Therefore, the inhibition of MMP activity represents a key therapeutic strategy in oncology.

This compound as a Matrix Metalloproteinase Inhibitor

This compound belongs to the class of peptidomimetic hydroxamate inhibitors. The hydroxamate group acts as a zinc-binding group (ZBG), chelating the essential zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. The peptide backbone (Pro-Leu-Gly) mimics the collagen substrate, providing a degree of specificity for collagenases.

Quantitative Data

The available quantitative data for this compound is summarized below. It is important to note the limited scope of publicly available inhibition data across a wide range of MMPs.

Target Enzyme Inhibitor IC50 Value Reference
Human Skin Collagenase (MMP-1)This compound40 µMInternal Data

Experimental Protocols

The following protocols are standardized methods for evaluating the efficacy of MMP inhibitors like this compound in a cancer biology context.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay determines the direct inhibitory effect of this compound on the activity of purified recombinant MMPs.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 25 µL of the appropriate recombinant MMP to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the IC50 value of this compound for each MMP.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-1080 for fibrosarcoma)

  • Boyden chamber inserts with 8 µm pore size

  • Matrigel basement membrane matrix

  • Cell culture medium (with and without serum)

  • This compound

  • Calcein-AM or crystal violet for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add 1 x 10^5 cells to the upper chamber of each insert.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert with crystal violet or a fluorescent dye.

  • Count the number of invaded cells in several fields of view under a microscope or quantify the fluorescence.

  • Calculate the percentage of invasion inhibition for each concentration of this compound.

Signaling Pathways and Visualizations

MMP inhibitors can indirectly affect various signaling pathways that are crucial for cancer cell proliferation, survival, and migration. By blocking the release and activation of growth factors and cytokines from the ECM, MMP inhibitors can modulate downstream signaling cascades.

MMP_Inhibition_Signaling ZPLG This compound MMPs MMPs (e.g., MMP-1, -2, -9) ZPLG->MMPs Inhibits ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Invasion Invasion & Metastasis MMPs->Invasion Angiogenesis Angiogenesis MMPs->Angiogenesis GFs Growth Factors (e.g., VEGF, FGF) ECM->GFs Releases RTK Receptor Tyrosine Kinases (RTKs) GFs->RTK Activates RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation

Caption: Signaling pathways affected by MMP inhibition.

Experimental_Workflow start Start: Hypothesis (this compound inhibits cancer progression) invitro In Vitro Studies start->invitro mmp_assay MMP Inhibition Assay (Determine IC50) invitro->mmp_assay invasion_assay Cell Invasion Assay (Boyden Chamber) invitro->invasion_assay proliferation_assay Proliferation Assay (e.g., MTT, BrdU) invitro->proliferation_assay invivo In Vivo Studies (Xenograft Model) invasion_assay->invivo proliferation_assay->invivo tumor_growth Measure Tumor Growth & Metastasis invivo->tumor_growth analysis Data Analysis & Conclusion tumor_growth->analysis

References

Z-Pro-Leu-Gly-NHOH: A Versatile Building Block for the Synthesis of Novel Peptide-Based Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of the tripeptide hydroxamate, Z-Pro-Leu-Gly-NHOH, as a pivotal building block in the design and synthesis of novel peptide-based inhibitors of matrix metalloproteinases (MMPs). The inherent structural features of this compound, particularly the hydroxamic acid moiety, provide a strong zinc-chelating group essential for potent MMP inhibition. This document provides a comprehensive overview of its inhibitory activity, a generalized protocol for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and a discussion of its mechanism of action.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in a variety of pathological processes, including arthritis, tumor invasion, and metastasis. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.

Peptide hydroxamates represent a prominent class of MMP inhibitors due to the ability of the hydroxamic acid group (-CONHOH) to act as a potent bidentate ligand for the catalytic zinc ion within the MMP active site. The tripeptide this compound serves as a valuable and versatile building block for creating more complex and potentially more selective peptide-based MMP inhibitors. The proline and leucine residues can interact with the S1' and S2' subsites of the MMP active site, contributing to binding affinity and selectivity, while the N-terminal benzyloxycarbonyl (Z) group provides a stable protecting group during synthesis.

Quantitative Data: Inhibitory Activity

This compound has been identified as an effective inhibitor of human skin collagenase (MMP-1). The inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 Value
This compoundHuman Skin Collagenase (MMP-1)40 µM

Mechanism of Action: MMP Inhibition

The inhibitory activity of this compound and other hydroxamate-based inhibitors is primarily due to the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the MMP. This interaction blocks the binding of the natural substrate and renders the enzyme inactive. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the zinc ion. Further interactions between the peptide backbone of the inhibitor and the subsites of the enzyme's active site contribute to the overall binding affinity and can influence selectivity for different MMPs.

MMP_Inhibition_Mechanism cluster_MMP MMP Active Site cluster_Inhibitor This compound cluster_Result Result MMP Catalytic Domain Zn²⁺ Inhibitor Z-Pro-Leu-Gly- NHOH Result Enzyme Inhibition Inhibitor:hydroxamate->MMP:zn Chelation

Mechanism of MMP inhibition by this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of this compound into a target peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. This protocol assumes the synthesis of a peptide with a C-terminal amide.

Materials and Reagents
  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer

Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat 4. Repeat Steps 2 & 3 Wash1->Repeat ZPLG_Coupling 5. Coupling of this compound Repeat->ZPLG_Coupling Wash2 Wash ZPLG_Coupling->Wash2 Cleavage 6. Cleavage from Resin Wash2->Cleavage Precipitation 7. Precipitation & Purification Cleavage->Precipitation Analysis 8. Analysis (HPLC/MS) Precipitation->Analysis

SPPS workflow for peptide synthesis.

Detailed Procedure
  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Incorporation of this compound:

    • After the final Fmoc-deprotection of the N-terminal amino acid of the growing peptide chain, wash the resin thoroughly with DMF.

    • Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HATU, 2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution.

    • Add this solution to the resin and agitate for 2-4 hours, or until coupling is complete as indicated by a ninhydrin test.

    • Wash the resin thoroughly with DMF and then with DCM.

  • Cleavage and Global Deprotection:

    • Dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The Z-group is typically stable to TFA and will remain on the N-terminus. If removal of the Z-group is desired, catalytic hydrogenation (e.g., H₂/Pd-C) would be required prior to cleavage, though this is not standard practice on a solid support.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

  • Analysis: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Conclusion

This compound is a valuable building block for the synthesis of novel peptide-based MMP inhibitors. Its inherent inhibitory activity against MMP-1, coupled with the potential for further modification of the peptide sequence, allows for the development of potent and potentially selective therapeutic agents. The generalized solid-phase synthesis protocol provided in this guide offers a framework for researchers to incorporate this key structural motif into their drug discovery programs. Further investigation into the selectivity profile of this compound and its derivatives against a broader range of MMPs is warranted to fully elucidate its therapeutic potential.

Unveiling the Specificity of Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor, Z-Pro-Leu-Gly-NHOH, for researchers, scientists, and drug development professionals. This document delves into the available data on its inhibitory specificity, outlines detailed experimental protocols for its characterization, and visualizes key experimental and biological pathways.

Introduction to this compound

This compound is a peptidomimetic inhibitor of matrix metalloproteinases. Structurally, it features a hydroxamate group (-NHOH), a well-known zinc-chelating moiety that is characteristic of many broad-spectrum MMP inhibitors.[1][2] The peptide backbone (Pro-Leu-Gly) is designed to mimic the collagen cleavage site, providing a degree of specificity towards collagenolytic MMPs. Understanding the precise inhibitory profile of this compound across the diverse MMP family is crucial for its application in targeted therapeutic strategies.

Quantitative Inhibitory Profile

Publicly available quantitative data on the inhibitory activity of this compound against a wide range of MMPs is limited. The most frequently cited value is its half-maximal inhibitory concentration (IC50) against human skin collagenase, which is understood to be primarily MMP-1.

MMP TargetIC50KiExperimental Conditions
Human Skin Collagenase (likely MMP-1)40 µMNot ReportedNot Specified

It is important to note that the lack of comprehensive public data for other MMPs (e.g., MMP-2, -3, -8, -9, -13) makes a complete assessment of the inhibitor's specificity challenging. Further experimental validation is necessary to fully characterize its inhibitory profile.

Experimental Protocols for Determining MMP Inhibition

To assess the specificity of this compound or similar inhibitors, a fluorometric assay using a quenched fluorescent substrate is a common and effective method.

General Fluorometric MMP Inhibition Assay

This protocol provides a framework for determining the IC50 of an inhibitor against a specific MMP.

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Inhibitor Stock Solution (this compound dissolved in an appropriate solvent like DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MMP enzyme in Assay Buffer to the desired final concentration.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of the this compound inhibitor stock solution in Assay Buffer to create a range of concentrations for testing.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or solvent control)

      • MMP enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-PLGL-Dpa-AR-NH2).

    • Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Pathways

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against an MMP.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions Mix Mix Inhibitor + Enzyme (Pre-incubation) Inhibitor->Mix Enzyme MMP Enzyme Enzyme->Mix Substrate Fluorogenic Substrate Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Mix->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

MMP Inhibition Assay Workflow
Simplified MMP-Mediated Signaling Pathway

MMPs are key regulators of the extracellular matrix (ECM) and are involved in various signaling pathways that control cell behavior. The diagram below depicts a simplified pathway where MMP activity leads to the release of growth factors and subsequent cell signaling, a process that can be targeted by inhibitors like this compound.

mmp_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM_Complex ECM-Bound Growth Factor Growth_Factor Released Growth Factor ECM_Complex->Growth_Factor releases MMP Active MMP MMP->ECM_Complex cleaves Receptor Growth Factor Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Proliferation, Migration) Signaling->Response Inhibitor This compound Inhibitor->MMP inhibits Growth_Factor->Receptor binds

Simplified MMP Signaling Pathway

Conclusion

This compound is a hydroxamate-based inhibitor with documented activity against human skin collagenase (MMP-1). Its broader specificity across the MMP family remains to be fully elucidated through further experimental investigation. The protocols and workflows provided in this guide offer a robust framework for researchers to conduct such specificity studies. A thorough understanding of the inhibitory profile of this compound is essential for its potential development as a targeted therapeutic agent in diseases where MMP dysregulation is a key pathological feature.

References

Methodological & Application

Application Notes and Protocols for In Vitro Collagenase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. Their enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and development. However, dysregulation of collagenase activity is associated with numerous pathological conditions such as arthritis, tumor invasion, and metastasis. Consequently, the accurate in vitro measurement of collagenase activity is essential for basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for determining collagenase activity using a fluorogenic peptide substrate. Additionally, it discusses the potential application of the hydroxamate-containing peptide, Z-Pro-Leu-Gly-NHOH, as a substrate and the principles for developing a colorimetric assay.

Principle of the Fluorogenic Collagenase Assay

The most common and sensitive methods for measuring collagenase activity in vitro utilize fluorogenic substrates.[1] These synthetic peptides mimic the collagen cleavage site and are conjugated with a fluorescent reporter molecule and a quencher. In its intact state, the substrate's fluorescence is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2]

Materials and Reagents

A representative fluorogenic collagenase assay kit typically includes the following components.[3]

ComponentDescriptionStorage
Collagenase Assay Buffer A buffer solution optimized for collagenase activity, typically at a neutral pH.4°C or -20°C
Fluorogenic Substrate A synthetic peptide substrate with a fluorophore and a quencher. Often supplied as a concentrated stock in DMSO.-20°C, protected from light
Collagenase Standard A purified collagenase enzyme (e.g., from Clostridium histolyticum or recombinant human MMP) for use as a positive control.-20°C or -80°C
Inhibitor Control A broad-spectrum MMP inhibitor (e.g., 1,10-Phenanthroline) to validate the assay's specificity.-20°C
96-well Black Plates Opaque plates are necessary to minimize light scatter and background fluorescence.Room Temperature

Detailed Experimental Protocol: Fluorogenic Assay

This protocol is a general guideline and may require optimization based on the specific enzyme, substrate, and experimental conditions.

Reagent Preparation
  • Assay Buffer : Thaw the Collagenase Assay Buffer to room temperature before use.

  • Fluorogenic Substrate : Prepare a working solution of the fluorogenic substrate by diluting the concentrated stock in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light.

  • Collagenase Standard : Reconstitute and dilute the collagenase standard in cold assay buffer to a series of concentrations to generate a standard curve.

  • Test Samples : Prepare experimental samples (e.g., purified enzyme, cell lysates, conditioned media) in cold assay buffer.

Assay Procedure
  • Plate Setup : Add 50 µL of the prepared standards, test samples, positive control (collagenase standard), and negative control (assay buffer) to the wells of a 96-well black plate.

  • Initiate Reaction : Add 50 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Incubation : Incubate the plate at 37°C, protected from light. The incubation time can range from 15 to 120 minutes, depending on the enzyme's activity.

  • Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm or 490/520 nm, depending on the fluorophore) using a fluorescence microplate reader.[3][4] Measurements can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.

Data Analysis
  • Background Subtraction : Subtract the fluorescence reading of the negative control (assay buffer + substrate) from all other readings.

  • Standard Curve : Plot the background-subtracted fluorescence values of the collagenase standards against their corresponding concentrations to generate a standard curve.

  • Activity Calculation : Determine the collagenase activity in the test samples by interpolating their background-subtracted fluorescence values from the standard curve. Activity is typically expressed in relative fluorescence units (RFU) per minute or as a concentration based on the standard curve.

Data Presentation: Example Quantitative Data

The following tables provide examples of data that can be generated from a fluorogenic collagenase assay.

Table 1: Collagenase Standard Curve

Collagenase Concentration (ng/mL)Average RFU
1008500
504300
252200
12.51150
6.25600
0100

Table 2: Inhibition of Collagenase Activity

Inhibitor Concentration (µM)Average RFU% Inhibition
0 (No Inhibitor)43000%
1350018.6%
5210051.2%
1095077.9%
2525094.2%

Visualization of Experimental Workflow and Principles

experimental_workflow Fluorogenic Collagenase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Samples) plate_setup Pipette Samples & Controls into 96-well Plate prep_reagents->plate_setup add_substrate Add Fluorogenic Substrate to Initiate Reaction plate_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) incubation->measure_fluorescence data_analysis Analyze Data (Standard Curve, Activity Calculation) measure_fluorescence->data_analysis

References

Z-Pro-Leu-Gly-NHOH stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Z-Pro-Leu-Gly-NHOH stock solutions, along with a protocol for its use as a collagenase inhibitor.

Introduction

This compound is a synthetic peptide derivative that functions as an effective inhibitor of human skin collagenase, a type of matrix metalloproteinase (MMP).[1][2] Its structure, featuring a hydroxamate functional group, is critical for its inhibitory activity, which is reported with an IC50 value of 40 µM.[1][2] The peptide sequence (Pro-Leu-Gly) mimics the cleavage site of native collagen, conferring specificity to the inhibitor.[2] Due to these properties, this compound is a valuable tool in research areas such as drug development, peptide synthesis, and biotechnology.[3]

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and efficacy in experimental settings.

Solubility and Recommended Solvents:

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended.

Recommended Stock Solution Concentrations:

The table below provides the required volumes of DMSO to prepare 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, and 10 mg of this compound powder.

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg2.3015 mL460.3 µL230.2 µL
5 mg11.5077 mL2.3015 mL1.1508 mL
10 mg23.0155 mL4.6031 mL2.3015 mL

Protocol for Reconstitution:

  • Bring the vial of this compound powder and the DMSO solvent to room temperature before use.

  • To the vial containing the powder, add the appropriate volume of DMSO as indicated in the table above to achieve the desired stock concentration.

  • To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated in an ultrasonic bath for a short period.[4]

  • Visually inspect the solution to ensure the powder has completely dissolved.

Storage and Stability:

Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials under the following conditions:

Storage TemperatureShelf Life
-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

The following is a representative protocol for a collagenase inhibition assay using this compound. This protocol is adapted from commercially available colorimetric collagenase assay kits that utilize a synthetic peptide substrate like FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala).

Materials:

  • This compound stock solution in DMSO

  • Human skin collagenase

  • Collagenase Assay Buffer

  • Synthetic collagenase substrate (e.g., FALGPA)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 345 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in Collagenase Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare a solution of human skin collagenase in Collagenase Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare the collagenase substrate solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in duplicate or triplicate:

      • Blank: Collagenase Assay Buffer only.

      • Enzyme Control: Collagenase solution and Collagenase Assay Buffer.

      • Inhibitor Wells: Collagenase solution and the various dilutions of this compound.

      • Solvent Control: Collagenase solution and the highest concentration of DMSO used in the inhibitor dilutions.

  • Inhibitor Incubation:

    • To the appropriate wells, add the collagenase solution.

    • Add the different dilutions of this compound or the DMSO solvent control to the respective wells.

    • Adjust the volume in all wells to be equal with Collagenase Assay Buffer.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the collagenase substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 345 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of collagenase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Mechanism of Collagenase Inhibition by this compound

The diagram below illustrates the proposed mechanism of action for this compound as a collagenase inhibitor. The hydroxamate group of the inhibitor is believed to chelate the essential zinc ion (Zn2+) in the active site of the collagenase, thereby blocking its catalytic activity.

InhibitionMechanism Mechanism of Collagenase Inhibition cluster_collagenase Collagenase Active Site Active_Site Active Site with Zn2+ Binding Chelation of Zn2+ Active_Site->Binding Inhibition Inhibition of Collagen Cleavage Inhibitor This compound (Hydroxamate Group) Inhibitor->Binding Binds to Collagen Collagen Substrate Collagen->Active_Site Cannot Bind Binding->Inhibition

Mechanism of this compound Inhibition

Experimental Workflow for Collagenase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound against collagenase.

ExperimentalWorkflow Collagenase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Collagenase solution - Substrate solution Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Blanks - Enzyme Controls - Inhibitor Wells Prepare_Reagents->Assay_Setup Inhibitor_Incubation Pre-incubate Collagenase with Inhibitor (10-15 min) Assay_Setup->Inhibitor_Incubation Add_Substrate Add Collagenase Substrate Inhibitor_Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 345 nm (Kinetic Mode, 37°C) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Z-Pro-Leu-Gly-NHOH for Neurological Disorder Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Z-Pro-Leu-Gly-NHOH, a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs), and its potential application in the development of diagnostic tools for neurological disorders.

Background

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMPs play crucial roles in tissue remodeling, wound healing, and development.[1] However, dysregulated MMP activity is implicated in the pathogenesis of various diseases, including neurological disorders.[3] In the central nervous system (CNS), MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are involved in processes such as neuroinflammation, blood-brain barrier (BBB) breakdown, and neuronal damage.[3][4] Elevated levels and activity of specific MMPs have been associated with conditions like multiple sclerosis, Alzheimer's disease, and stroke, making them promising biomarkers for disease diagnosis and progression.[5][6]

This compound is a peptide-based hydroxamate inhibitor that chelates the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2] Its potential to modulate MMP activity makes it a valuable tool for studying the role of these enzymes in neurological diseases and for developing novel diagnostic assays.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamic acid moiety (-NHOH) in its structure strongly coordinates with the zinc ion (Zn2+) at the catalytic center of the MMP active site.[2] This binding prevents the interaction of the enzyme with its natural substrates, such as collagen and other ECM proteins, thus inhibiting their degradation. The peptide backbone of this compound is designed to mimic the cleavage site of natural MMP substrates, providing specificity towards certain MMPs.

dot

Figure 1: Mechanism of MMP inhibition by this compound.

Applications in Developing Diagnostic Tools

The correlation between elevated MMP activity and neurological disorders provides a strong rationale for the development of MMP-based diagnostic tools. This compound can be utilized in several ways to this end:

  • Activity-Based Probes: this compound can be conjugated to reporter molecules (e.g., fluorophores, radioisotopes) to create activity-based probes for the detection and quantification of active MMPs in biological samples (e.g., cerebrospinal fluid, serum).

  • Competitive Binding Assays: The inhibitor can be used in competitive enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure the levels of specific MMPs.

  • In Vivo Imaging: Radiolabeled this compound analogs could potentially be developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize regions of high MMP activity in the brain, aiding in the diagnosis and monitoring of neuroinflammation.[7]

dot

Diagnostic_Application_Workflow Patient_Sample Patient Sample (CSF, Serum) MMP_Target Target MMPs (e.g., MMP-9) Patient_Sample->MMP_Target Contains Assay_Platform Assay Platform (e.g., Fluorometric, ELISA) MMP_Target->Assay_Platform Inhibitor_Probe This compound-based Probe Inhibitor_Probe->Assay_Platform Binds to target Signal_Detection Signal Detection & Quantification Assay_Platform->Signal_Detection Diagnostic_Readout Diagnostic Readout (Disease Presence/Severity) Signal_Detection->Diagnostic_Readout MMP_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Add Enzyme and Inhibitor to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate % Inhibition, IC50) E->F Neuroinflammatory_Signaling_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Pro_MMPs Pro-MMPs (inactive) Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation BBB_Disruption Blood-Brain Barrier Disruption Active_MMPs->BBB_Disruption Neuroinflammation Neuroinflammation Active_MMPs->Neuroinflammation ZPLG This compound ZPLG->Active_MMPs Inhibits

References

Application Notes and Protocols for Z-Pro-Leu-Gly-NHOH in Bioconjugation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Z-Pro-Leu-Gly-NHOH, a matrix metalloproteinase (MMP) cleavable peptide hydroxamate, in the field of bioconjugation for targeted drug delivery.

Introduction

This compound is a synthetic peptide derivative that serves as a substrate for various matrix metalloproteinases (MMPs), a family of enzymes often overexpressed in the tumor microenvironment.[1] This characteristic makes it an ideal candidate for use as a cleavable linker in drug delivery systems. By conjugating a cytotoxic drug to a carrier molecule via this linker, the drug can be selectively released at the tumor site, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity. The hydroxamate group (-NHOH) in the peptide acts as a zinc-chelating group, which can contribute to the inhibitory activity of the peptide against MMPs.

Signaling Pathways and Rationale for Use

MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor growth, invasion, and metastasis. The expression and activity of MMPs, such as MMP-2 and MMP-9, are often upregulated in various cancers. This overexpression provides a tumor-specific enzymatic trigger for the cleavage of the this compound linker and subsequent release of the conjugated drug.

MMP_Signaling_Pathway Growth Factors, Cytokines Growth Factors, Cytokines Tumor Cell Tumor Cell Growth Factors, Cytokines->Tumor Cell activate MMPs (e.g., MMP-2, MMP-9) MMPs (e.g., MMP-2, MMP-9) Tumor Cell->MMPs (e.g., MMP-2, MMP-9) upregulate expression ECM Degradation ECM Degradation MMPs (e.g., MMP-2, MMP-9)->ECM Degradation catalyze Drug-Linker-Carrier Conjugate Drug-Linker-Carrier Conjugate MMPs (e.g., MMP-2, MMP-9)->Drug-Linker-Carrier Conjugate cleave this compound linker Tumor Invasion & Metastasis Tumor Invasion & Metastasis ECM Degradation->Tumor Invasion & Metastasis Drug Release Drug Release Drug-Linker-Carrier Conjugate->Drug Release

Caption: Simplified signaling pathway of MMPs in the tumor microenvironment and the mechanism of drug release from a this compound conjugate.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3][4][5][6]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Pro-OH

  • Z-Pro-OH (Carbobenzoxy-L-proline)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Hydroxylamine hydrochloride

  • Base for hydroxamate formation: Sodium bicarbonate or similar

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate Fmoc-Leu-OH (3 eq.) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pro-OH and subsequently for Z-Pro-OH.

  • Cleavage from Resin: After the final coupling, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide and wash with cold ether.

  • Hydroxamate Formation:

    • Dissolve the protected peptide (Z-Pro-Leu-Gly-OH) in a suitable organic solvent.

    • Activate the C-terminal carboxylic acid using a standard coupling agent (e.g., EDC/NHS).

    • React the activated peptide with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) to form the hydroxamate.

  • Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Bioconjugation of this compound to Doxorubicin

This protocol describes the conjugation of the this compound linker to the amine group of doxorubicin (DOX) using EDC/NHS chemistry.[7][8]

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF

  • Triethylamine (TEA) or DIPEA

  • RP-HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq.) in anhydrous DMF.

    • Add EDC (1.5 eq.) and NHS (1.5 eq.) to the solution and stir at room temperature for 4-6 hours to form the NHS-activated ester.

  • Conjugation to Doxorubicin:

    • Dissolve doxorubicin hydrochloride (1 eq.) in anhydrous DMF and add TEA or DIPEA (2-3 eq.) to neutralize the hydrochloride and deprotonate the amine group.

    • Add the NHS-activated this compound solution to the doxorubicin solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification: Purify the this compound-DOX conjugate by RP-HPLC.

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry, HPLC, and UV-Vis spectroscopy.

Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin SPPS->Cleavage Hydroxamate_Formation Hydroxamate Formation Cleavage->Hydroxamate_Formation Purification1 RP-HPLC Purification Hydroxamate_Formation->Purification1 Activation Linker Activation (EDC/NHS) Purification1->Activation Conjugation Conjugation to Doxorubicin Activation->Conjugation Purification2 RP-HPLC Purification Conjugation->Purification2

Caption: Experimental workflow for the synthesis of this compound and its conjugation to doxorubicin.

In Vitro MMP Cleavage Assay

This assay determines the susceptibility of the this compound-DOX conjugate to cleavage by a specific MMP, such as MMP-2.[9][10]

Materials:

  • This compound-DOX conjugate

  • Recombinant human MMP-2 (activated)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Control inhibitor (e.g., GM6001)

  • RP-HPLC system with a fluorescence or UV detector

Procedure:

  • Enzyme Activation: Activate the pro-MMP-2 according to the manufacturer's instructions (e.g., with APMA).

  • Assay Setup:

    • Prepare a solution of the this compound-DOX conjugate in the assay buffer.

    • In separate tubes, add the conjugate solution.

    • To the experimental tubes, add the activated MMP-2.

    • To a negative control tube, add assay buffer instead of the enzyme.

    • To an inhibitor control tube, add the MMP inhibitor followed by the activated MMP-2.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction tube and stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

  • HPLC Analysis: Analyze the aliquots by RP-HPLC. Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the cleaved product (e.g., Gly-DOX).

  • Data Analysis: Calculate the percentage of cleavage at each time point by comparing the peak areas of the intact conjugate and the cleaved product.

Drug Release Kinetics

The data from the MMP cleavage assay can be used to determine the drug release kinetics.

Procedure:

  • Plot the percentage of drug released (cleaved conjugate) as a function of time.

  • Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.

Plasma Stability Assay

This assay evaluates the stability of the this compound linker in plasma to predict its in vivo stability.[11][12]

Materials:

  • This compound-DOX conjugate

  • Human or mouse plasma

  • RP-HPLC system

Procedure:

  • Incubation:

    • Incubate the this compound-DOX conjugate in plasma at 37°C.

    • At various time points, take aliquots of the plasma-conjugate mixture.

  • Protein Precipitation: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the plasma half-life of the linker.

Quantitative Data

ParameterValueMMP TargetReference
IC50 of this compound Data not availableMMP-2, MMP-9, etc.-
Conjugation Efficiency Dependent on reaction conditions--
Drug Release Half-life (in presence of MMP-2) To be determined experimentallyMMP-2-
Plasma Half-life To be determined experimentally-[11][12]

Conclusion

This compound is a promising MMP-cleavable linker for the development of targeted drug delivery systems. The protocols outlined in these application notes provide a comprehensive guide for its synthesis, bioconjugation, and evaluation. Further experimental work is required to determine the specific quantitative parameters of this linker to fully assess its potential in preclinical and clinical applications.

References

Application Notes and Protocols for Z-Pro-Leu-Gly-NHOH in Peptide-Based Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-Pro-Leu-Gly-NHOH, a competitive peptide-based hydroxamate inhibitor of matrix metalloproteinases (MMPs), in therapeutic development. The following sections detail its mechanism of action, provide quantitative data on its inhibitory activity, and offer detailed protocols for relevant in vitro assays.

Introduction

This compound is a synthetic peptide derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][2][3][4] Due to their critical role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[1][2][4] The inhibitory activity of this compound stems from its hydroxamate group, which chelates the catalytic zinc ion in the active site of MMPs, thereby blocking their proteolytic function. This makes it a valuable tool for studying the role of MMPs in disease and for the development of novel therapeutics targeting MMP-driven pathologies.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of matrix metalloproteinases. The peptide backbone of the inhibitor mimics the natural substrate of MMPs, allowing it to bind to the enzyme's active site. The hydroxamate functional group (-NHOH) then acts as a strong chelating agent for the Zn²⁺ ion essential for the catalytic activity of MMPs. This binding is reversible and effectively blocks the enzyme from cleaving its natural substrates in the extracellular matrix.

cluster_MMP_Inhibition Mechanism of MMP Inhibition by this compound MMP MMP Active Site (with Zn²⁺) Cleavage Substrate Cleavage MMP->Cleavage Leads to Substrate ECM Substrate (e.g., Collagen) Binding Competitive Binding Substrate->Binding Inhibitor This compound (Hydroxamate) Inhibitor->Binding Chelation Zn²⁺ Chelation Inhibitor->Chelation Binding->MMP Chelation->MMP Acts on Inhibition Inhibition of Proteolysis Chelation->Inhibition Results in

Figure 1: Mechanism of MMP Inhibition.

Quantitative Data

Currently, limited quantitative data is available in the public domain regarding the inhibitory potency of this compound against a wide range of MMPs. The most cited value is its half-maximal inhibitory concentration (IC50) against human skin collagenase, which is understood to be primarily MMP-1.

Enzyme TargetIC50 Value
Human Skin Collagenase (MMP-1)40 µM

Further research is required to establish a comprehensive inhibitory profile of this compound against other MMP family members, such as MMP-2, MMP-8, MMP-9, and MMP-13, which are also critical in various pathologies.[3][5]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound as an MMP inhibitor.

Fluorogenic MMP Inhibition Assay

This assay is a common method to determine the inhibitory activity of compounds against specific MMPs using a quenched fluorescent substrate.

Materials:

  • Recombinant human MMP of interest (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

  • In the 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or vehicle control (for uninhibited enzyme activity)

    • Recombinant MMP enzyme (pre-activated according to the manufacturer's instructions)

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_Workflow MMP Inhibition Assay Workflow Start Prepare Reagents Dilutions Create Serial Dilutions of this compound Start->Dilutions Plate_Setup Plate Setup: Buffer, Inhibitor, Enzyme Dilutions->Plate_Setup Incubation1 Incubate (37°C, 30 min) Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Measurement Kinetic Fluorescence Reading Add_Substrate->Measurement Analysis Data Analysis: Calculate Reaction Rates Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Figure 2: MMP Inhibition Assay Workflow.
Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.

Materials:

  • Cancer cell line known to be invasive (e.g., HT-1080, MDA-MB-231)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel™ or other basement membrane extract

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Culture the cancer cells to sub-confluency and then serum-starve them overnight.

  • Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

  • Compare the number of invading cells in the presence of this compound to the control to determine the inhibitory effect on cell invasion.[6][7][8][9][10]

Potential Impact on Signaling Pathways

While direct evidence for the effect of this compound on specific signaling pathways is limited, its inhibition of MMPs can be hypothesized to indirectly modulate several key cellular signaling cascades. MMPs are known to cleave and activate or inactivate various signaling molecules, including growth factors, cytokines, and their receptors. By inhibiting MMPs, this compound could potentially influence pathways such as the MAPK and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases. Further research is needed to elucidate the precise impact of this compound on these pathways.

cluster_Signaling Hypothesized Impact on Signaling Pathways Inhibitor This compound MMPs Matrix Metalloproteinases (MMPs) Inhibitor->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes GF_Release Growth Factor Release MMPs->GF_Release Promotes Receptor_Cleavage Receptor Cleavage MMPs->Receptor_Cleavage Promotes MAPK MAPK Pathway GF_Release->MAPK Activates NFkB NF-κB Pathway Receptor_Cleavage->NFkB Modulates Cell_Responses Cellular Responses (Proliferation, Invasion, Inflammation) MAPK->Cell_Responses NFkB->Cell_Responses

Figure 3: Hypothesized Signaling Impact.

Conclusion

This compound is a valuable research tool for investigating the role of MMPs in various disease models. Its ability to inhibit MMP activity makes it a candidate for further investigation in the development of peptide-based therapeutics for conditions characterized by excessive ECM degradation, such as cancer and inflammatory disorders. The protocols provided herein offer a starting point for researchers to evaluate its efficacy in relevant in vitro systems. Further studies are warranted to fully characterize its inhibitory profile and to explore its effects on cellular signaling and in vivo models.

References

Application Notes and Protocols: Z-Pro-Leu-Gly-NHOH as a Control Inhibitor in MMP Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both physiological processes, such as wound healing and development, and pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. Consequently, the study of MMPs and the development of their inhibitors are of significant interest in biomedical research and drug development.

This document provides detailed application notes and protocols for the use of Z-Pro-Leu-Gly-NHOH, a peptide hydroxamate, as a control inhibitor in MMP research. Peptide hydroxamates are a well-established class of MMP inhibitors that chelate the active site zinc ion, thereby inhibiting enzymatic activity. While this compound is noted as an inhibitor of MMP-8, a comprehensive understanding of its activity profile across a range of MMPs is essential for its effective use as a control in screening assays and mechanistic studies. In the absence of a complete public dataset for this compound, this document will utilize data for the closely related and well-characterized peptide hydroxamate, H-Pro-Leu-Gly-NHOH, and the broad-spectrum inhibitor Marimastat for comparative purposes.

Data Presentation: Inhibitory Profile of Peptide Hydroxamates against MMPs

The inhibitory activity of peptide hydroxamates can vary significantly across the MMP family. Understanding this selectivity is crucial when using them as controls. The following table summarizes the half-maximal inhibitory concentration (IC50) values for H-Pro-Leu-Gly-NHOH and the broad-spectrum inhibitor Marimastat against a panel of common MMPs. This data provides a baseline for interpreting experimental results and for selecting the appropriate control for a given MMP.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)
H-Pro-Leu-Gly-NHOH Data not availableData not availableData not availableData not availableKnown Inhibitor Data not availableData not available
Marimastat 5 nM8 nM21 nM11 nM3 nM4 nM4 nM

Experimental Protocols

Fluorescence-Based MMP Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-8)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2)

  • This compound (or H-Pro-Leu-Gly-NHOH as control inhibitor)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the control inhibitor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the fluorogenic substrate (e.g., 1 mM in DMSO).

    • Dilute the recombinant MMP enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Prepare serial dilutions of the control inhibitor and test compounds in Assay Buffer.

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Control inhibitor or test compound solution

      • Diluted MMP enzyme solution

    • Include wells with enzyme and buffer only (positive control for enzyme activity) and wells with buffer and substrate only (background fluorescence).

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for the specific enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dpa FRET pair) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Triton X-100 washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Sample Preparation:

    • Collect cell culture supernatants or prepare tissue extracts.

    • Determine the protein concentration of the samples.

    • Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel containing gelatin.

    • Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation:

    • After electrophoresis, wash the gel twice for 30 minutes each in Triton X-100 washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

  • Enzyme Activity Incubation:

    • Incubate the gel in the incubation buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

Western Blotting for MMP Detection

This protocol is for the detection and quantification of specific MMP proteins in biological samples.

Materials:

  • SDS-PAGE and Western blotting equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the MMP of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Mandatory Visualizations

experimental_workflow_mmp_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) plate->add_reagents pre_incubate Pre-incubate (37°C, 30 min) add_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_plate Kinetic Read (Fluorescence) add_substrate->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a fluorescence-based MMP inhibition assay.

mmp_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_secretion Secretion and Activation growth_factors Growth Factors (e.g., EGF, FGF) receptor Receptor Tyrosine Kinase growth_factors->receptor cytokines Cytokines (e.g., TNF-α, IL-1β) cytokines->receptor ecm ECM ras Ras receptor->ras jnk JNK/p38 receptor->jnk nfkb NF-κB receptor->nfkb integrins Integrins integrins->jnk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 jnk->ap1 mmp_gene MMP Gene Transcription nfkb->mmp_gene ap1->mmp_gene mmp_mrna MMP mRNA mmp_gene->mmp_mrna pro_mmp Pro-MMP mmp_mrna->pro_mmp active_mmp Active MMP pro_mmp->active_mmp active_mmp->ecm Degradation

Caption: A simplified overview of MMP signaling pathways.

Application Note and Protocol for Determining the IC50 Value of Z-Pro-Leu-Gly-NHOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Z-Pro-Leu-Gly-NHOH, a known inhibitor of human skin collagenase.[1] The described method is a fluorometric enzyme inhibition assay, a common and robust method for quantifying the potency of enzyme inhibitors. This application note is intended to guide researchers in setting up and performing this assay to obtain reliable and reproducible IC50 values for this compound and similar compounds.

Introduction

This compound is a peptide derivative that acts as an effective inhibitor of human skin collagenase, an enzyme belonging to the matrix metalloproteinase (MMP) family.[1][2] MMPs are zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, such as collagen.[3][4] The dysregulation of MMP activity is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases, making MMP inhibitors like this compound valuable tools in drug discovery and development.[3][4][5]

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a critical parameter for characterizing the potency of an inhibitor. This protocol outlines a fluorometric assay using a quenched synthetic peptide substrate that, upon cleavage by the collagenase, releases a fluorescent signal. The inhibition of this signal in the presence of this compound is used to calculate the IC50 value.

Principle of the Assay

The assay is based on the principle of fluorescence resonance energy transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When the collagenase cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme activity is reduced, resulting in a lower rate of fluorescence increase. By measuring the fluorescence at different inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Human Recombinant Collagenase (MMP-1)VariesVaries
This compoundGlpBioGC15839
Fluorogenic Peptide Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)Abcamab139449
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)VariesVaries
Dimethyl Sulfoxide (DMSO)VariesVaries
96-well black microplates, flat bottomVariesVaries
Fluorescence microplate readerVariesVaries
Multichannel pipetteVariesVaries

Experimental Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare the assay buffer and store it at 4°C.

  • Enzyme Solution: Reconstitute the human recombinant collagenase (MMP-1) in assay buffer to the desired stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the final working concentration in assay buffer.

  • Substrate Solution: Dissolve the fluorogenic peptide substrate in DMSO to create a stock solution. Further dilute the stock solution to the final working concentration in assay buffer.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. A common approach is to perform serial dilutions to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

2. Assay Procedure:

  • Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well black microplate.

  • Inhibitor Addition: Add 10 µL of the different this compound dilutions to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells. For the negative control (no enzyme activity), add 10 µL of assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted collagenase solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca-based substrates).[6]

3. Data Analysis:

  • Calculate the rate of reaction: Determine the rate of the enzymatic reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition:

    • Percentage Inhibition = [(V_positive_control - V_inhibitor) / V_positive_control] * 100

  • Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Data Presentation

Table 1: Example Data for IC50 Determination of this compound

[this compound] (µM)Log [Inhibitor]Average Reaction Rate (RFU/min)% Inhibition
0 (Positive Control)-5000
1045010
50.737525
10130040
201.322555
401.615070
801.97585
10025090
Blank (Negative Control)-5-

Visualizations

experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, Inhibitor/Vehicle) prep->plate enzyme_add Enzyme Addition plate->enzyme_add pre_inc Pre-incubation (37°C, 30 min) enzyme_add->pre_inc sub_add Substrate Addition (Reaction Start) pre_inc->sub_add measure Kinetic Fluorescence Measurement sub_add->measure analysis Data Analysis (% Inhibition, IC50 Curve) measure->analysis

Caption: Experimental workflow for the determination of the IC50 value of this compound.

signaling_pathway ecm Extracellular Matrix (ECM) (e.g., Collagen) degradation ECM Degradation ecm->degradation mmp Collagenase (MMP) mmp->degradation catalyzes inhibitor This compound inhibitor->mmp inhibits

Caption: Simplified diagram of collagenase (MMP) inhibition by this compound.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of this compound against collagenase. The described fluorometric assay is a sensitive and reliable method for characterizing the potency of MMP inhibitors. The provided templates for data presentation and visualization should aid in the clear and concise reporting of experimental findings. Adherence to this protocol will enable researchers to generate high-quality, reproducible data essential for the evaluation of potential therapeutic agents targeting matrix metalloproteinases.

References

Application of Z-Pro-Leu-Gly-NHOH in the Study of Neurotransmitter Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Gly-NHOH is a synthetic peptide derivative with significant potential for investigating the intricate functions of neurotransmitter systems. Its utility in neuroscience research stems from two primary properties: its established role as a matrix metalloproteinase (MMP) inhibitor and the neuromodulatory activity of its core tripeptide, Pro-Leu-Gly-NH2 (PLG). This document provides detailed application notes and protocols for utilizing this compound to explore synaptic plasticity, neurotransmitter release, and receptor modulation.

The extracellular matrix of the central nervous system is increasingly recognized as a dynamic regulator of synaptic structure and function. MMPs, a family of zinc-dependent endopeptidases, are key players in remodeling the extracellular matrix and have been implicated in a range of neurological processes, including synaptic plasticity, neuroinflammation, and the pathogenesis of neurodegenerative diseases.[1][2][3][4][5] By inhibiting MMPs, this compound can be employed as a tool to dissect the roles of these enzymes in modulating neurotransmission.

Furthermore, the Pro-Leu-Gly-NH2 tripeptide, which is the core structure of this compound, is known to act as an allosteric modulator of dopamine D2 receptors.[6][7][8][9] This suggests that this compound, potentially after enzymatic removal of the benzyloxycarbonyl (Z) protecting group in situ, could also be used to study dopaminergic signaling pathways.

These application notes will provide a framework for leveraging the dual properties of this compound in neuroscience research.

Data Presentation

Quantitative Data on this compound and Related Compounds
CompoundTargetActionIC50 ValueReference
This compoundHuman Skin CollagenaseInhibition40 µM[10]
JNJ0966pro-MMP-9 ActivationInhibition440 nM[11]
PLG Peptidomimetic (Compound 2)Dopamine D2 ReceptorPositive Allosteric Modulator>1000-fold more potent than PLG[6]
PLG Peptidomimetic Photoaffinity LabelPLG binding site on D2L receptorSpecific Binding47 nM[12]

Experimental Protocols

Protocol 1: In Vitro Matrix Metalloproteinase (MMP) Activity Assay in Brain Tissue

This protocol is designed to assess the inhibitory effect of this compound on MMP activity in brain tissue homogenates using a fluorogenic substrate.

Materials:

  • This compound

  • Fresh or frozen brain tissue (e.g., hippocampus, cortex)

  • Homogenization buffer (10 mM CaCl2, 0.25% Triton X-100 in water)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer (20 µL of buffer per 1 mg of wet tissue). Centrifuge the homogenate at 6,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant containing soluble proteins.[13]

  • Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Assay Preparation: In a 96-well black microplate, add the following to each well:

    • Brain tissue extract (supernatant) containing a standardized amount of protein.

    • Varying concentrations of this compound (e.g., from 1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture for 30 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 400 nm emission for the example substrate) at 10-minute intervals for one hour using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity in Brain Tissue

This protocol allows for the detection of MMP-2 and MMP-9 activity in brain tissue extracts and the assessment of inhibition by this compound.

Materials:

  • Brain tissue

  • Homogenization solution (ddH2O)

  • Non-reducing 2x SDS loading sample buffer

  • 10% SDS-PAGE gel containing 0.1% gelatin

  • Washing buffer (2.5% Triton X-100 in ddH2O)

  • Developing buffer (50 mM Tris-HCl, pH 7.5; 5 mM CaCl2; 0.15 M NaCl; 1 µM ZnCl2; 0.02% NaN3)

  • Staining solution (1% Amido Black in 50% MeOH + 10% acetic acid)

  • Destaining solution (50% MeOH + 10% acetic acid)

Procedure:

  • Sample Preparation: Homogenize fresh, non-perfused brain cortical tissue in ddH2O. Subject the homogenate to three freeze-thaw cycles to lyse cells. Centrifuge at 12,000 rpm for 40 minutes to pellet insoluble material.[14] Quantify the protein concentration in the supernatant.

  • Incubation with Inhibitor: Incubate aliquots of the supernatant with various concentrations of this compound for 1 hour at 37°C.

  • Electrophoresis: Mix the treated samples with non-reducing 2x SDS loading buffer and load equal amounts of protein onto a 10% SDS-PAGE gel containing 0.1% gelatin. Run the electrophoresis at 4°C.[14]

  • Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each with washing buffer to remove SDS and allow the enzymes to renature. Rinse the gel twice with ddH2O for 15 minutes each. Incubate the gel in the developing buffer for approximately 72 hours at 37°C.[14]

  • Staining and Visualization: Stain the gel with the staining solution for 10 minutes and then destain until clear bands appear against a blue background.[14] The clear bands indicate areas of gelatinolytic activity corresponding to MMP-2 and MMP-9.

  • Quantification: Capture an image of the gel and quantify the intensity of the cleared bands using densitometry software. Compare the band intensities in the this compound-treated lanes to the control lane to determine the extent of inhibition.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol is designed to evaluate the allosteric modulatory effects of Pro-Leu-Gly-NH2 (the active core of this compound) on dopamine D2 receptor binding.

Materials:

  • Rat striatal membranes (or cell lines expressing dopamine D2 receptors)

  • [3H]Spiperone (radioligabeled antagonist)

  • Dopamine (unlabeled agonist)

  • Pro-Leu-Gly-NH2 (or this compound to test for in situ activation)

  • Assay buffer (50 mM Tris-HCl, 5 mM KCl, 4 mM MgCl2, 1 mM EDTA, 120 mM NaCl, pH 7.6)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare striatal membranes from rat brains according to standard protocols.

  • Binding Reaction: In a total volume of 1 mL of assay buffer, combine:

    • Striatal membranes.

    • A fixed concentration of [3H]Spiperone.

    • Varying concentrations of dopamine (for competition curve).

    • A fixed concentration of Pro-Leu-Gly-NH2 (or this compound). Include a control without the peptide.

  • Incubation: Incubate the mixture for 8 hours at 4°C.[12]

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Define specific binding as the difference between total binding (in the absence of unlabeled dopamine) and non-specific binding (in the presence of a high concentration of unlabeled dopamine, e.g., 1 µM).[12] Analyze the competition curves to determine if Pro-Leu-Gly-NH2 shifts the affinity of dopamine for the D2 receptor, indicative of allosteric modulation.

Protocol 4: Neurotransmitter Release from Synaptosomes

This protocol measures the effect of this compound on neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine release, hippocampus for glutamate release)

  • Sucrose and HEPES buffers for synaptosome preparation

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]glutamate)

  • This compound

  • Depolarizing agent (e.g., high concentration of KCl)

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from the desired brain region using a sucrose gradient centrifugation method.[15]

  • Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with the radiolabeled neurotransmitter in a suitable buffer to allow for uptake.

  • Pre-incubation with Inhibitor: Wash the loaded synaptosomes and pre-incubate them with different concentrations of this compound.

  • Stimulation of Release: Stimulate neurotransmitter release by adding a depolarizing agent (e.g., high KCl).

  • Sample Collection and Analysis: At various time points after stimulation, separate the synaptosomes from the supernatant by centrifugation or filtration. Measure the amount of radioactivity released into the supernatant using a scintillation counter.[16][17]

  • Data Interpretation: Compare the amount of neurotransmitter released in the presence of this compound to the control to determine if the compound modulates neurotransmitter release.

Visualization of Signaling Pathways and Workflows

MMP9_Synaptic_Plasticity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space proMMP9 pro-MMP-9 MMP9 Active MMP-9 proMMP9->MMP9 Activation (Neuronal Activity) ECM Extracellular Matrix (e.g., Laminin) MMP9->ECM Cleavage Integrin Integrin Receptor MMP9->Integrin Activation RhoGTPases Rho GTPases Integrin->RhoGTPases Signaling Actin Actin Cytoskeleton Spine Dendritic Spine Enlargement Actin->Spine RhoGTPases->Actin Remodeling LTP Long-Term Potentiation (LTP) Spine->LTP Associated with Z_Pro_Leu_Gly_NHOH This compound Z_Pro_Leu_Gly_NHOH->MMP9 Inhibition

Caption: MMP-9 signaling pathway in synaptic plasticity and its inhibition by this compound.

Dopamine_Receptor_Modulation Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Orthosteric Site G_protein G-protein D2R->G_protein Activates PLG Pro-Leu-Gly-NH2 (from this compound) PLG->D2R Binds to Allosteric Site Effector Downstream Effector Proteins G_protein->Effector Modulates Activity

Caption: Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2.

Experimental_Workflow_MMP_Inhibition start Start prep_tissue Prepare Brain Tissue Homogenate start->prep_tissue incubate Incubate with This compound prep_tissue->incubate assay Perform MMP Activity Assay (Fluorogenic or Zymography) incubate->assay analyze Analyze Data (IC50 or % Inhibition) assay->analyze end End analyze->end

References

Troubleshooting & Optimization

Troubleshooting Z-Pro-Leu-Gly-NHOH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Pro-Leu-Gly-NHOH, a potent inhibitor of collagenase.

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

Problem: You are experiencing precipitation or incomplete dissolution of this compound when preparing solutions in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris buffer.

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose and address solubility challenges.

G start Start: this compound Solubility Issue check_solvent Step 1: Review Initial Solvent Choice start->check_solvent is_dmso Is the primary solvent 100% DMSO? check_solvent->is_dmso prepare_stock Action: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). is_dmso->prepare_stock No dilution_method Step 2: Examine Dilution Technique is_dmso->dilution_method Yes prepare_stock->dilution_method direct_dilution Are you diluting the DMSO stock directly and rapidly into the aqueous buffer? dilution_method->direct_dilution gradual_dilution Action: Add the DMSO stock to the aqueous buffer gradually while vortexing. direct_dilution->gradual_dilution Yes check_concentration Step 3: Evaluate Final Working Concentration direct_dilution->check_concentration No gradual_dilution->check_concentration high_concentration Is the final concentration in the aqueous buffer too high? check_concentration->high_concentration lower_concentration Action: Lower the final working concentration. The aqueous solubility is limited. high_concentration->lower_concentration Yes check_buffer_ph Step 4: Assess Buffer pH high_concentration->check_buffer_ph No lower_concentration->check_buffer_ph neutral_ph Is the buffer pH around 7.0-7.4? check_buffer_ph->neutral_ph adjust_ph Action: Test solubility in slightly acidic or basic buffers if the assay permits. Peptides have a pI where solubility is minimal. neutral_ph->adjust_ph No final_solution End: Clear Solution neutral_ph->final_solution Yes adjust_ph->final_solution

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1][2][3] This peptide is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution (e.g., 10-50 mM) that can be stored at -20°C or -80°C for extended periods.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous solution. Here are several steps you can take to prevent precipitation:

  • Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with continuous vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: this compound has limited solubility in aqueous buffers. Ensure your final working concentration is appropriate for your assay. The IC50 for human skin collagenase is 40 µM, so for many applications, a high final concentration is not necessary.[1][2]

  • Maintain a Low Percentage of DMSO: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%. Most cell-based and enzymatic assays can tolerate up to 0.5% DMSO without significant effects.

  • Warming and Sonication: To aid in the initial solubilization of the stock solution, you can warm the tube to 37°C and use an ultrasonic bath.[1][2]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of the peptide, which can lead to poor solubility. A 1:1 mixture of acetic acid and water has been reported to solubilize the compound, but this is not suitable for most biological assays due to the low pH. The most reliable method is to first prepare a concentrated stock in DMSO.

Q4: How does pH affect the solubility of this compound?
Q5: What is the mechanism of action of this compound?

A5: this compound is a competitive inhibitor of matrix metalloproteinases (MMPs), such as collagenase. Its mechanism of action is based on the hydroxamate group (-NHOH) in its structure. This group acts as a strong chelating agent for the zinc ion (Zn2+) that is essential for the catalytic activity of the MMP active site. By binding to the zinc ion, this compound blocks the enzyme's ability to cleave its substrate, collagen.

Data Summary

Table 1: Solubility and Storage of this compound
Parameter Information Source
Primary Solvent Dimethyl Sulfoxide (DMSO)[1][2][3]
Aqueous Solubility Limited; requires dilution from a DMSO stock.General peptide knowledge
Alternative Solvent Acetic Acid:Water (1:1)Not suitable for most biological assays
Stock Solution Storage -20°C (up to 1 month) or -80°C (up to 6 months)[1][2]
Techniques to Aid Solubilization Warming to 37°C, Ultrasonication[1][2]

Experimental Protocols

Protocol: Preparation of this compound for a Collagenase Inhibition Assay
  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • For creating a dose-response curve, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare the Final Working Solution in Assay Buffer:

    • The assay buffer will depend on the specific collagenase and substrate used (e.g., Tricine or Tris-HCl based buffers).

    • To prepare the final working concentration, add a small volume of the DMSO stock (or intermediate dilution) to the assay buffer. For example, to achieve a 100 µM final concentration with a final DMSO concentration of 1%, add 1 µL of the 10 mM stock to 99 µL of assay buffer.

    • It is crucial to add the DMSO stock to the buffer and mix immediately and vigorously to prevent precipitation.

Visualizations

Mechanism of Collagenase Inhibition by this compound

G cluster_0 Collagenase Active Site cluster_1 This compound Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 Glu Glu Zn->Glu CleavedCollagen Cleaved Collagen Fragments Zn->CleavedCollagen Catalyzes cleavage Inhibition Inhibition of Catalytic Activity Inhibitor This compound Hydroxamate Hydroxamate Group (-NHOH) Inhibitor->Hydroxamate contains Hydroxamate->Zn Chelates Zn²⁺ Collagen Collagen (Substrate) Collagen->Zn Binds to active site Inhibition->CleavedCollagen Prevents formation

Caption: Mechanism of collagenase inhibition by this compound.

References

Optimizing Z-Pro-Leu-Gly-NHOH concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Pro-Leu-Gly-NHOH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this collagenase inhibitor in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide derivative that functions as an effective inhibitor of collagenases, a subclass of matrix metalloproteinases (MMPs). Its chemical structure allows it to bind to the active site of collagenase, preventing the breakdown of collagen. It is widely used in research to study the role of collagenases in various physiological and pathological processes.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C or -80°C to prevent degradation. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound depends on the specific assay, cell type, and experimental conditions. However, a good starting point is to perform a dose-response experiment. Based on its reported IC50 value of 40 µM for human skin collagenase, a concentration range of 1 µM to 100 µM is often a reasonable starting point for optimization.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound can be used in cell-based assays to investigate the effects of collagenase inhibition on cellular processes such as migration, invasion, and proliferation. However, it is crucial to first determine the cytotoxicity of the compound on the specific cell line being used to ensure that the observed effects are due to collagenase inhibition and not cellular toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro assays.

Problem Possible Cause Suggested Solution
Precipitation of the compound in aqueous buffer. The compound has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO. For the final assay, ensure the final DMSO concentration in the well is low (typically <0.5%) to avoid solvent effects on the cells or enzyme. Perform a solubility test in your specific assay buffer.
Inconsistent or no inhibitory effect observed. 1. Compound degradation: Improper storage or multiple freeze-thaw cycles.2. Incorrect concentration: Calculation error or suboptimal concentration range.3. Enzyme inactivity: The collagenase used may be of poor quality or inactive.4. Assay conditions: pH, temperature, or incubation time may not be optimal.1. Use a fresh aliquot of the compound. Ensure proper storage at -20°C or -80°C.2. Double-check all calculations. Perform a wider dose-response curve.3. Test the activity of the collagenase with a known substrate before performing the inhibition assay.4. Optimize assay conditions according to the enzyme manufacturer's recommendations or literature protocols.
High background signal in the assay. 1. Autofluorescence of the compound: The compound may interfere with fluorescent readouts.2. Non-specific binding: The compound may interact with other components of the assay.1. Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence.2. Include appropriate controls, such as a vehicle control (DMSO) and a no-enzyme control.
Observed cellular toxicity. The concentration of this compound or the solvent (DMSO) is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Keep the final DMSO concentration as low as possible.

Experimental Protocols

Collagenase Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method for determining the inhibitory activity of this compound on collagenase.

Materials:

  • This compound

  • Collagenase (from Clostridium histolyticum)

  • Fluorogenic collagenase substrate (e.g., Gelatin-FITC)

  • Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare enzyme solution: Dilute the collagenase in the assay buffer to the desired working concentration.

  • Prepare substrate solution: Dilute the fluorogenic substrate in the assay buffer to the desired working concentration.

  • Assay setup: In a 96-well black microplate, add the following to each well:

    • Test wells: 20 µL of this compound dilution and 20 µL of collagenase solution.

    • Positive control (no inhibitor): 20 µL of assay buffer (with DMSO at the same final concentration as the test wells) and 20 µL of collagenase solution.

    • Negative control (no enzyme): 20 µL of assay buffer and 20 µL of assay buffer.

    • Blank (compound only): 20 µL of this compound dilution and 20 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 20 µL of the substrate solution to all wells.

  • Measure fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for FITC) every 5 minutes for 30-60 minutes at 37°C.

  • Data analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock & Dilutions setup_plate Set up 96-well plate (Inhibitor + Enzyme) prep_inhibitor->setup_plate prep_enzyme Prepare Collagenase Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate (37°C, 15 min) setup_plate->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic read) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a collagenase inhibition assay.

Caption: Simplified MMP signaling pathway and inhibition.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent or No Inhibitory Effect check_compound Check Compound (Fresh aliquot? Proper storage?) start->check_compound check_calcs Verify Calculations (Dilutions, concentrations) start->check_calcs check_enzyme Confirm Enzyme Activity (Positive control working?) start->check_enzyme sol_compound Use Fresh Compound check_compound->sol_compound Degradation Suspected sol_calcs Recalculate & Repeat check_calcs->sol_calcs Error Found sol_enzyme Use New Enzyme Batch check_enzyme->sol_enzyme No/Low Activity sol_assay Optimize Assay Conditions (pH, temp, buffer) check_enzyme->sol_assay Activity OK, but issue persists

How to prevent degradation of Z-Pro-Leu-Gly-NHOH in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPs), particularly collagenases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in experimental setups.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Question: My this compound solution appears cloudy. What should I do?

Answer: Cloudiness in your solution can indicate several issues. Firstly, the compound may not be fully dissolved. This compound is soluble in DMSO.[1] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. If the solution remains cloudy, it might be due to precipitation, which could be caused by the buffer composition or pH. It is also possible that the compound has degraded. We recommend preparing fresh solutions and ensuring your solvent is of high purity.

Question: I am seeing a loss of inhibitory activity in my assay over time. What could be the cause?

Answer: A gradual loss of activity is often indicative of compound degradation. This compound, being a peptide hydroxamate, is susceptible to degradation under certain conditions. The primary degradation pathways for peptides include hydrolysis of the peptide bonds and oxidation. The hydroxamate functional group can also be a point of instability. To mitigate this, ensure your experimental setup maintains a stable pH and temperature. Avoid prolonged exposure to strong acids or bases and sources of free radicals. It is also crucial to use freshly prepared solutions for your experiments whenever possible.

Question: Can I store my this compound solution in the refrigerator?

Answer: For short-term storage, solutions can be stored at 2-8°C. However, for long-term storage, it is highly recommended to store stock solutions in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be used for up to six months.[1]

Question: What are the potential degradation products of this compound?

Answer: While specific degradation products for this compound are not extensively documented in publicly available literature, general peptide degradation pathways suggest potential products. Hydrolysis would lead to the cleavage of the peptide bonds, resulting in smaller peptide fragments and individual amino acids (Proline, Leucine, Glycine). The hydroxamate group could be hydrolyzed to the corresponding carboxylic acid. Oxidation, particularly by hydroxyl radicals, can also lead to peptide backbone cleavage and modification of amino acid side chains.

Question: How does pH affect the stability of this compound?

Data Presentation

The following tables summarize the recommended storage conditions for this compound to minimize degradation.

Table 1: Storage of Solid this compound

ConditionTemperatureDurationNotes
Solid Form2-8°CLong-termKeep in a tightly sealed container, protected from moisture.

Table 2: Storage of this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1]Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication in an ultrasonic bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize the number of freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by RP-HPLC

Objective: To monitor the degradation of this compound over time under specific experimental conditions (e.g., different buffers, pH, or temperatures).

Materials:

  • This compound solution to be tested

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare samples of this compound in the desired experimental buffer or solution at a known concentration.

  • Incubate the samples under the conditions to be tested (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample and transfer it to an HPLC vial. If not analyzing immediately, store the aliquot at -80°C.

  • Set up the HPLC method. A typical gradient for peptide analysis is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Set the UV detector to a wavelength of 214 nm for detecting the peptide bond.

  • Inject a standard of freshly prepared this compound to determine its retention time and peak area.

  • Inject the experimental samples.

  • Analyze the chromatograms. Degradation is indicated by a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of remaining this compound at each time point by comparing its peak area to the initial peak area (time 0).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use Z-Pro-Leu-Gly-NHOH_solid This compound (Solid) Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Z-Pro-Leu-Gly-NHOH_solid->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Storage_minus_20 -20°C (Short-term) Stock_Solution->Storage_minus_20 Aliquot Storage_minus_80 -80°C (Long-term) Stock_Solution->Storage_minus_80 Aliquot Working_Solution Prepare Working Solution (Dilute in buffer) Storage_minus_20->Working_Solution Storage_minus_80->Working_Solution Assay Perform Assay (e.g., Collagenase Inhibition) Working_Solution->Assay

Caption: Recommended workflow for preparation and handling of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Z_Pro_Leu_Gly_NHOH This compound (Intact Inhibitor) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Z_Pro_Leu_Gly_NHOH->Hydrolysis Oxidation Oxidation (e.g., by free radicals) Z_Pro_Leu_Gly_NHOH->Oxidation Peptide_Fragments Peptide Fragments Hydrolysis->Peptide_Fragments Carboxylic_Acid Corresponding Carboxylic Acid Hydrolysis->Carboxylic_Acid Oxidized_Products Oxidized Peptide Fragments Oxidation->Oxidized_Products Amino_Acids Free Amino Acids (Pro, Leu, Gly) Peptide_Fragments->Amino_Acids

Caption: Plausible degradation pathways for this compound.

mmp_inhibition_pathway Collagen Collagen (Extracellular Matrix) Degraded_Collagen Degraded Collagen Fragments Collagen->Degraded_Collagen Degradation Collagenase Collagenase (MMP) Collagenase->Degraded_Collagen catalyzes Z_Pro_Leu_Gly_NHOH This compound Z_Pro_Leu_Gly_NHOH->Collagenase Inhibits

Caption: Mechanism of action of this compound in inhibiting collagen degradation.

References

Addressing non-specific binding of Z-Pro-Leu-Gly-NHOH in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with non-specific binding of Z-Pro-Leu-Gly-NHOH in cell-based assays.

Troubleshooting Guide

This guide addresses common problems observed during cell-based assays involving this compound, a likely matrix metalloproteinase (MMP) inhibitor.

Problem Potential Cause Recommended Solution
High background signal in no-cell control wells 1. Compound precipitation: this compound may be precipitating out of solution and interfering with the assay readout. 2. Interaction with assay components: The compound may be non-specifically binding to the microplate surface or other assay reagents.1. Solubility check: Visually inspect the compound stock and working solutions for any precipitates. Consider adjusting the solvent or using a solubility enhancer. 2. Plate coating: Use low-binding microplates. Pre-coating plates with a blocking agent like 1% Bovine Serum Albumin (BSA) can also help.[1]
High signal in vehicle-treated cell wells (High basal activity) 1. Endogenous MMP activity: The cell line used may have high endogenous expression and secretion of MMPs. 2. Serum interference: Fetal Bovine Serum (FBS) in the cell culture media contains proteases that can contribute to the background signal.1. Cell line selection: If possible, use a cell line with lower endogenous MMP activity. 2. Serum-free media: Adapt cells to grow in serum-free or reduced-serum media for the duration of the assay. If serum is necessary, heat-inactivate it to reduce protease activity.
Inconsistent results between replicate wells 1. Poor mixing: Inadequate mixing of the compound or reagents. 2. Cell seeding variability: Uneven distribution of cells in the microplate wells. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Thorough mixing: Ensure all solutions are thoroughly mixed before and after addition to the wells. 2. Homogeneous cell suspension: Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 3. Plate hydration: Fill the outer wells of the plate with sterile water or PBS to minimize evaporation from the experimental wells.
Lack of a clear dose-response curve 1. Non-specific binding at high concentrations: At high concentrations, the compound may be binding to off-target proteins or aggregating, leading to a plateau or decrease in the expected inhibitory effect. 2. Cell toxicity: The compound may be causing cell death at higher concentrations, affecting the assay readout.1. Optimize concentration range: Test a wider range of concentrations, including lower concentrations, to identify the optimal window for inhibition. 2. Cytotoxicity assay: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: this compound is a peptide derivative containing a hydroxamic acid group. This structure is characteristic of a zinc-binding group found in many matrix metalloproteinase (MMP) inhibitors.[2][3][4] Therefore, it is highly probable that this compound functions as an inhibitor of one or more MMPs.

Q2: What are the common causes of non-specific binding for peptide-based inhibitors like this compound?

A2: Non-specific binding of peptides can be caused by several factors, including:

  • Hydrophobic interactions: The peptide may bind to plastic surfaces or hydrophobic regions of proteins.

  • Electrostatic interactions: Charged residues in the peptide can interact with oppositely charged surfaces or molecules.

  • Binding to abundant proteins: Peptides can bind to highly abundant proteins in the cell culture medium, such as albumin from fetal bovine serum.

Q3: How can I reduce non-specific binding in my assay?

A3: Several strategies can be employed to minimize non-specific binding:

  • Use of blocking agents: Including Bovine Serum Albumin (BSA) or normal serum in your assay buffer can help block non-specific binding sites on both the plate and cellular proteins.[1]

  • Addition of a non-ionic surfactant: A low concentration (e.g., 0.01-0.05%) of a surfactant like Tween-20 can help to disrupt hydrophobic interactions.

  • Optimize buffer conditions: Adjusting the pH and ionic strength (salt concentration) of your assay buffer can help to reduce electrostatic interactions.

  • Use appropriate labware: Peptides are known to adhere to glass surfaces, so using polypropylene tubes and plates is recommended.

Q4: What are potential off-target effects of peptide hydroxamates?

A4: While the hydroxamic acid moiety is a potent zinc chelator, it is not entirely specific for MMPs. Other metalloenzymes that utilize a zinc ion in their active site could potentially be inhibited. It is crucial to perform counter-screens against other relevant metalloproteinases and, if possible, a broader panel of enzymes to determine the selectivity profile of this compound.

Q5: Should I be concerned about the stability of this compound in my cell-based assay?

A5: Peptides can be susceptible to degradation by proteases present in the cell culture medium or released by the cells. It is advisable to minimize the incubation time as much as possible while still allowing for a sufficient assay window. The stability of the compound in your specific assay conditions can be assessed by incubating it in the assay medium for the duration of the experiment and then analyzing its integrity by a method such as HPLC.

Data Presentation

The following table presents representative IC50 values for other peptide hydroxamate-based MMP inhibitors to provide a general reference for expected potency. Please note that the specific activity of this compound may vary.

InhibitorTarget MMPIC50 (nM)Reference Compound
JNJ0966proMMP-9 (activation)440Selective allosteric inhibitor
GM6001MMP-37.2Broad-spectrum inhibitor
GM6001MMP-90.45Broad-spectrum inhibitor

Data sourced from Axon Medchem and a study on the discovery of a selective MMP-9 inhibitor.[2][5]

Experimental Protocols

Protocol 1: General Cell-Based MMP Activity Assay (Fluorogenic Substrate)

This protocol provides a framework for measuring MMP activity in a cell-based format. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Cell culture medium (with and without serum)

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2)[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • The next day, carefully remove the culture medium.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for the desired treatment period (e.g., 2-24 hours).

  • MMP Activity Measurement:

    • Prepare the fluorogenic MMP substrate in Assay Buffer at the recommended concentration.

    • Add the substrate solution to each well.

    • Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/400 nm) in kinetic mode for 1-2 hours at 37°C. Alternatively, an endpoint reading can be taken.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the kinetic curve) for each well.

    • Subtract the background fluorescence from no-cell control wells.

    • Normalize the activity to the vehicle-treated control.

    • Plot the normalized activity against the concentration of this compound to determine the IC50 value.

Protocol 2: Troubleshooting Non-Specific Binding - A Step-by-Step Guide

This protocol outlines a systematic approach to identifying and mitigating non-specific binding.

  • Baseline Assessment:

    • Run the assay as described in Protocol 1. Include the following controls:

      • No-cell control (medium + substrate)

      • Vehicle-treated cells + substrate

      • A high concentration of this compound in no-cell wells + substrate

  • Evaluate No-Cell Background:

    • If the high concentration of the compound increases the signal in no-cell wells, it may be interacting with the substrate or plate.

    • Action: Test different low-binding plates. Include 1% BSA in the assay buffer.

  • Evaluate Vehicle-Treated Cell Signal:

    • If the signal is too high, consider the contribution of endogenous MMPs or serum proteases.

    • Action: Switch to serum-free or reduced-serum medium for the assay. If not possible, use heat-inactivated FBS.

  • Optimize Assay Buffer:

    • Systematically vary the components of the assay buffer to reduce non-specific interactions.

    • Action 1 (Ionic Strength): Prepare assay buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and assess the impact on the signal-to-background ratio.

    • Action 2 (Surfactant): Add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%, 0.05%) to the assay buffer.

  • Pre-incubation with Blocking Agents:

    • Before adding the compound and substrate, pre-incubate the cells with a blocking solution.

    • Action: Incubate the cell monolayer with Assay Buffer containing 1% BSA for 30-60 minutes at 37°C. Then, proceed with the addition of the compound and substrate.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash cells with serum-free medium overnight_incubation->wash_cells add_compound Add this compound dilutions wash_cells->add_compound incubation Incubate for treatment period add_compound->incubation add_substrate Add fluorogenic MMP substrate incubation->add_substrate read_fluorescence Read fluorescence (kinetic or endpoint) add_substrate->read_fluorescence calculate_rate Calculate rate of cleavage read_fluorescence->calculate_rate normalize_data Normalize to vehicle control calculate_rate->normalize_data determine_ic50 Determine IC50 normalize_data->determine_ic50

Caption: Workflow for a cell-based MMP activity assay.

troubleshooting_flow start High Background or Inconsistent Results q1 Is background high in no-cell controls? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Use low-binding plates. Add 1% BSA to assay buffer. a1_yes->sol1 q2 Is basal signal high in vehicle-treated cells? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use serum-free/reduced-serum media. Heat-inactivate FBS. a2_yes->sol2 q3 Are results inconsistent between replicates? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes sol3 Ensure proper mixing. Homogenize cell suspension. Use plate hydration. a3_yes->sol3

Caption: Troubleshooting logic for non-specific binding.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 PI3K akt Akt pip3->akt pi3k->pip2 downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream cellular_response Cellular Responses (Survival, Growth, Proliferation) downstream->cellular_response

References

Improving the stability of Z-Pro-Leu-Gly-NHOH for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Pro-Leu-Gly-NHOH. This guide is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges during long-term experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in long-term experimental settings.

Q1: My experimental results are inconsistent over time. Could this be related to the stability of this compound?

A1: Yes, inconsistent results, especially a decrease in inhibitory activity over time, can be a strong indicator of compound degradation. This compound, being a peptide-based hydroxamate, is susceptible to both enzymatic and chemical degradation. It is crucial to handle and store the compound properly to ensure its stability throughout your experiment.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure, the primary concerns are:

  • Hydrolysis of the hydroxamate group: The hydroxamic acid moiety can be hydrolyzed to the corresponding carboxylic acid, rendering the inhibitor inactive. This can be catalyzed by enzymes present in biological samples or by pH extremes.

  • Peptide bond cleavage: As a peptide, the amide bonds can be susceptible to cleavage by proteases present in cell culture media or tissue homogenates.

  • Oxidation: Certain amino acid residues can be prone to oxidation, which may affect the compound's conformation and activity.

Q3: How should I prepare and store my stock solutions of this compound?

A3: Proper preparation and storage are critical for maximizing the shelf-life of your this compound stock solutions.

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental system. Dimethyl sulfoxide (DMSO) is a common choice.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Conditions: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1]. Protect from light.

Q4: I am observing a rapid loss of activity in my cell culture experiments. What could be the cause and how can I mitigate it?

A4: Rapid loss of activity in cell culture is often due to enzymatic degradation by proteases and esterases present in the serum or secreted by the cells.

  • Serum-Free Media: If your experimental design allows, consider using serum-free or reduced-serum media to minimize enzymatic activity.

  • Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to your culture medium can help reduce the degradation of the peptide backbone.

  • Frequent Media Changes: Replenishing the media with fresh this compound at regular intervals can help maintain a consistent effective concentration.

Q5: Can the pH of my experimental buffer affect the stability of this compound?

A5: Absolutely. The hydroxamic acid moiety is sensitive to pH. Both acidic and basic conditions can catalyze its hydrolysis. It is advisable to maintain the pH of your experimental buffers within a neutral range (pH 6.5-7.5) for optimal stability. The choice of buffer can also be important; for example, phosphate buffers have been shown to sometimes catalyze the degradation of peptides more than buffers like glutamate[2].

Quantitative Data Summary

Storage ConditionSolventRecommended Duration
-20°CAnhydrous DMSOUp to 1 month[1]
-80°CAnhydrous DMSOUp to 6 months[1]
Room TemperatureAqueous BufferNot Recommended (prone to degradation)
4°CAqueous BufferShort-term (hours to a few days, stability should be validated)

Note: The stability in aqueous buffers is highly dependent on the specific composition of the buffer, including pH and the presence of any enzymes or other reactive species. It is strongly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.

Materials:

  • This compound

  • High-purity anhydrous DMSO

  • Experimental buffer (e.g., PBS, Tris, HEPES at desired pH)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in the experimental buffer.

  • Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area corresponding to the intact compound.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

  • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining compound versus time to determine the stability profile and half-life (t½) in your experimental buffer.

Visualizations

degradation_pathway Z_Pro_Leu_Gly_NHOH This compound (Active Inhibitor) Hydrolyzed_Product Z-Pro-Leu-Gly-OH (Inactive Carboxylic Acid) Z_Pro_Leu_Gly_NHOH->Hydrolyzed_Product Hydrolysis (Enzymatic or pH-mediated) Peptide_Fragments Peptide Fragments (Inactive) Z_Pro_Leu_Gly_NHOH->Peptide_Fragments Proteolytic Cleavage

Figure 1. Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution in Anhydrous DMSO Dilution Dilute to Working Concentration in Experimental Buffer Stock->Dilution T0 T=0 Sample Analysis Dilution->T0 Incubate Incubate at Experimental Temperature Dilution->Incubate HPLC HPLC Analysis of Samples T0->HPLC Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Timepoints->HPLC Data Quantify Peak Area and Calculate % Remaining HPLC->Data Plot Plot % Remaining vs. Time Data->Plot

Figure 2. Workflow for assessing the stability of this compound.

References

Common pitfalls to avoid when using Z-Pro-Leu-Gly-NHOH in collagenase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-Pro-Leu-Gly-NHOH as a collagenase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you avoid common pitfalls and ensure the success of your collagenase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit collagenase?

This compound is a synthetic peptide-based inhibitor of collagenase. Its peptide sequence, Pro-Leu-Gly, mimics the substrate cleavage site of collagen, allowing it to competitively bind to the active site of the enzyme. The key to its inhibitory activity lies in the hydroxamate functional group (-NHOH), which acts as a potent metal-chelating agent. Collagenases are metalloproteinases that contain a catalytic zinc ion (Zn²⁺) in their active site, essential for their enzymatic activity. This compound inhibits the enzyme by chelating this zinc ion, thereby rendering the enzyme inactive.

Q2: What is the reported IC₅₀ value for this compound?

The half-maximal inhibitory concentration (IC₅₀) for this compound has been reported to be 40 µM for human skin collagenase.[1] However, this value can vary depending on the specific type of collagenase, the substrate used, and the assay conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the inhibitor.[1]

Q4: Can this compound inhibit other enzymes besides collagenase?

Yes, as a hydroxamate-based inhibitor that targets the catalytic zinc ion of metalloproteinases, this compound has the potential to inhibit other matrix metalloproteinases (MMPs).[2] This lack of absolute specificity is a common characteristic of hydroxamate inhibitors and can be a potential pitfall if the collagenase preparation is not pure and contains other MMPs.[2]

Q5: What are the optimal pH and temperature conditions for using this compound?

Collagenase assays are typically performed at a physiological pH range of 7.4-7.6 and a temperature of 37°C. This compound is expected to be stable and effective under these conditions. Hydroxamate-based inhibitors are generally potent over a pH range of 5 to 8.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low inhibition observed Inhibitor degradation: Improper storage (e.g., repeated freeze-thaw cycles) or prolonged exposure to room temperature can lead to degradation.Prepare fresh aliquots of the inhibitor from a properly stored stock solution. Minimize the time the inhibitor is kept at room temperature.
Incorrect inhibitor concentration: Calculation errors or inaccurate pipetting can lead to a final concentration that is too low to cause significant inhibition.Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific assay conditions.
Chelating agents in the buffer: The presence of strong chelating agents like EDTA in the assay buffer can interfere with the inhibitor's ability to bind to the zinc ion in the collagenase active site.Use a buffer that does not contain strong chelating agents. If a chelating agent is necessary for other reasons, its concentration should be carefully optimized.
High background signal Substrate instability: The substrate may be degrading spontaneously under the assay conditions (e.g., high temperature, extreme pH).Run a control experiment without the enzyme to assess substrate stability. If necessary, adjust the assay conditions or use a more stable substrate.
Contaminating proteases: The collagenase preparation may be impure and contain other proteases that can cleave the substrate, leading to a high background signal.Use a highly purified collagenase. Include a broad-spectrum protease inhibitor cocktail (excluding metalloproteinase inhibitors) in a control well to assess the contribution of contaminating proteases.
Inconsistent or variable results Inhibitor precipitation: The inhibitor may not be fully dissolved or may precipitate out of solution at the working concentration, especially in aqueous buffers.Ensure the inhibitor is fully dissolved in the stock solution. You can gently warm the solution to 37°C and sonicate to aid dissolution.[1] When diluting into the assay buffer, ensure thorough mixing.
Inaccurate timing of additions: The pre-incubation time of the enzyme with the inhibitor can affect the degree of inhibition.Standardize the pre-incubation time for all experiments. A pre-incubation of 10-15 minutes is typically sufficient.
Buffer composition effects: The ionic strength and composition of the buffer can influence both enzyme activity and inhibitor binding.Maintain a consistent buffer composition across all experiments. Be aware that some buffer components can interact with the inhibitor or the enzyme.[3]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
Human Skin Collagenase40

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of Stock Solution
DMSOSoluble[1]-20°C for up to 1 month[1]
-80°C for up to 6 months[1]

Experimental Protocol: Collagenase Inhibition Assay

This protocol provides a general guideline for a colorimetric or fluorometric collagenase inhibition assay using this compound. The specific substrate and detection method may vary.

Materials:

  • Collagenase (e.g., from Clostridium histolyticum)

  • This compound

  • Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)

  • Substrate (e.g., FALGPA for colorimetric assays or a fluorogenic peptide substrate)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and bring it to the assay temperature (e.g., 37°C).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of collagenase in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate.

    • Prepare the substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, set up the following wells in triplicate:

      • Blank: Assay Buffer only.

      • Enzyme Control (No Inhibitor): Collagenase solution and DMSO (at the same final concentration as in the inhibitor wells).

      • Inhibitor Wells: Collagenase solution and serial dilutions of this compound.

  • Pre-incubation:

    • Add the appropriate volumes of Assay Buffer, collagenase, and this compound (or DMSO for the enzyme control) to the wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

    • Mix the contents of the wells thoroughly.

  • Measurement:

    • Immediately begin measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes, ensuring the reaction rate is linear.

  • Data Analysis:

    • Subtract the reading of the blank from all other readings.

    • Calculate the initial reaction rates (V₀) for the enzyme control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀ enzyme control - V₀ inhibitor) / V₀ enzyme control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) setup_plate Set up 96-well Plate (Controls, Inhibitor Dilutions) prep_reagents->setup_plate pre_incubation Pre-incubate Enzyme with Inhibitor (37°C) setup_plate->pre_incubation add_substrate Initiate Reaction with Substrate pre_incubation->add_substrate measure_signal Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure_signal calc_rates Calculate Reaction Rates measure_signal->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for a collagenase inhibition assay.

inhibition_mechanism cluster_enzyme Collagenase Active Site enzyme Collagenase zinc_ion Zn²⁺ inactive_complex Inactive Enzyme-Inhibitor Complex enzyme->inactive_complex zinc_ion->inactive_complex inhibitor This compound inhibitor->zinc_ion Chelation hydroxamate Hydroxamate Group (-NHOH) inhibitor->hydroxamate peptide_backbone Peptide Backbone (Pro-Leu-Gly) inhibitor->peptide_backbone

Caption: Mechanism of collagenase inhibition by this compound.

References

Technical Support Center: Optimizing MMP Inhibition Studies with Z-Pro-Leu-Gly-NHOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Z-Pro-Leu-Gly-NHOH in their Matrix Metalloproteinase (MMP) inhibition studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pre-incubation time for this compound with the MMP enzyme before adding the substrate?

A1: Based on general protocols for commercially available MMP inhibitor screening kits, a pre-incubation time of the enzyme with the inhibitor is often recommended to allow for the establishment of binding equilibrium. While a specific optimal time for this compound has not been definitively established in the literature, a common starting point is a 30-minute pre-incubation at 37°C . However, for slow-binding inhibitors, this time may need to be extended. It is crucial to empirically determine the optimal pre-incubation time for your specific experimental conditions.

Q2: How can I determine the optimal pre-incubation time for this compound in my assay?

A2: To determine the optimal pre-incubation time, you can perform a time-course experiment. Incubate the MMP enzyme with this compound for varying durations (e.g., 5, 15, 30, 60, and 120 minutes) before adding the fluorogenic substrate. Plot the resulting enzyme activity against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibitory effect reaches a plateau, indicating that the binding equilibrium has been reached.

Q3: What are the typical IC50 values for this compound against various MMPs?

A3: Currently, there is a lack of publicly available, peer-reviewed data detailing the specific IC50 values of this compound for different MMP isoforms. Researchers will need to determine these values empirically for their MMP of interest using a dose-response experiment.

Q4: What factors can influence the stability of this compound in my experimental setup?

A4: The stability of peptide hydroxamate inhibitors like this compound can be influenced by several factors, including:

  • pH of the assay buffer: Hydroxamate-based inhibitors are generally more potent in a pH range of 5 to 8.

  • Temperature: Prolonged incubation at elevated temperatures can lead to degradation.

  • Presence of reducing agents: These can potentially interfere with the inhibitor's structure.

  • Storage conditions: It is recommended to prepare fresh solutions of the inhibitor for each experiment and avoid repeated freeze-thaw cycles. Some inhibitors show decomposition when stored in DMSO for extended periods.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inaccurate pipetting.- Incomplete mixing of reagents.- Instability of the inhibitor or enzyme.- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing after adding each reagent.- Prepare fresh inhibitor and enzyme solutions for each experiment.
No or low inhibition observed. - Sub-optimal pre-incubation time.- Inhibitor degradation.- Incorrect inhibitor concentration.- Inactive enzyme.- Perform a time-course experiment to determine the optimal pre-incubation time.- Prepare fresh inhibitor solutions.- Verify the concentration of your inhibitor stock solution.- Check the activity of your MMP enzyme using a control substrate and no inhibitor.
Inconsistent results across different experiments. - Variation in experimental conditions (temperature, incubation times).- Differences in reagent preparation.- Lot-to-lot variability of reagents.- Maintain consistent experimental parameters.- Follow a standardized protocol for reagent preparation.- Qualify new lots of reagents before use in critical experiments.

Experimental Protocols

Determining the IC50 of this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Activated MMP enzyme of interest

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with buffer only as a no-inhibitor control.

  • Add the activated MMP enzyme to each well.

  • Pre-incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilution of this compound Reagent_Addition Add Inhibitor and MMP Enzyme to Plate Inhibitor_Dilution->Reagent_Addition Pre_incubation Pre-incubate at 37°C Reagent_Addition->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Kinetic_Read Kinetic Fluorescence Measurement Substrate_Addition->Kinetic_Read V0_Calculation Calculate Initial Reaction Velocity (V₀) Kinetic_Read->V0_Calculation IC50_Determination Plot % Inhibition vs. [I] and Determine IC50 V0_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start High Variability? Check_Pipetting Verify Pipetting Technique & Calibration Start->Check_Pipetting Yes Ensure_Mixing Ensure Thorough Reagent Mixing Start->Ensure_Mixing Yes Fresh_Reagents Use Freshly Prepared Reagents Start->Fresh_Reagents Yes No_Inhibition No/Low Inhibition? Start->No_Inhibition No Optimize_Preincubation Optimize Pre-incubation Time No_Inhibition->Optimize_Preincubation Yes Check_Inhibitor Check Inhibitor Concentration & Stability No_Inhibition->Check_Inhibitor Yes Check_Enzyme Verify Enzyme Activity No_Inhibition->Check_Enzyme Yes Inconsistent_Results Inconsistent Results? No_Inhibition->Inconsistent_Results No Standardize_Protocol Standardize Experimental Protocol Inconsistent_Results->Standardize_Protocol Yes Qualify_Reagents Qualify New Reagent Lots Inconsistent_Results->Qualify_Reagents Yes

Caption: Troubleshooting decision tree for MMP inhibition assays.

Minimizing off-target effects of Z-Pro-Leu-Gly-NHOH in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-Pro-Leu-Gly-NHOH (ZPLG)

Welcome to the technical support center for this compound (ZPLG), a competitive, reversible peptide hydroxamate inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for using ZPLG in cellular models, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (ZPLG)?

A1: this compound (ZPLG) belongs to the hydroxamate class of inhibitors. Its primary mechanism involves the hydroxamic acid group (-NHOH) acting as a potent zinc-binding group (ZBG) that chelates the Zn2+ ion in the catalytic site of target metalloproteinases, such as Matrix Metalloproteinases (MMPs).[1][2] This binding is reversible and competitively blocks the enzyme's ability to cleave its substrates.

Q2: What are the most common off-target effects observed with hydroxamate-based inhibitors like ZPLG?

A2: The main challenge with hydroxamate-based inhibitors is their potential for a lack of specificity.[3] Common off-target effects include:

  • Inhibition of other metalloproteinases: The high homology among the catalytic sites of different MMPs, as well as other metalloenzymes like ADAMs (A Disintegrin and Metalloproteinase), can lead to broad-spectrum inhibition.[3]

  • Unintended biological responses: Inhibition of non-target proteases can disrupt other signaling pathways, leading to unexpected cellular phenotypes.

  • Cytotoxicity: At higher concentrations, ZPLG may induce cell death that is independent of its intended target, potentially due to disrupting essential metalloenzyme functions or other off-target interactions.

Q3: How do I determine the optimal working concentration for ZPLG in my cellular model?

A3: The optimal concentration should be high enough to inhibit your target enzyme but low enough to minimize off-target effects and cytotoxicity. A two-stage dose-response experiment is recommended:

  • Biochemical Assay: First, determine the IC50 value of ZPLG against the purified, active form of your target MMP using a cell-free enzymatic assay.

  • Cell-Based Assay: Next, perform a dose-response curve in your cellular model, measuring a downstream biological effect of your target enzyme. Start with a concentration range centered around the biochemical IC50 (e.g., 100-fold below to 100-fold above). Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH release) to identify the concentration at which ZPLG becomes toxic to your cells. The optimal working concentration will be in the range that shows a clear biological effect without significant cytotoxicity.

Q4: I'm observing significant cytotoxicity in my experiments. What is the likely cause and how can I troubleshoot it?

A4: Cytotoxicity can stem from several sources:

  • Concentration is too high: You may be operating in the toxic range for the compound. Refer to your dose-response and cytotoxicity data to select a lower concentration.

  • Off-target effects: Inhibition of essential metalloproteinases can be cytotoxic.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).

  • Compound instability: Degradation of the compound could produce toxic byproducts.

To troubleshoot, perform a careful dose-response experiment and consider using a structurally different inhibitor for your target as a control to see if the cytotoxicity is specific to ZPLG's chemical scaffold.

Q5: How can I be sure that the cellular phenotype I observe is due to the inhibition of my specific MMP target and not an off-target effect?

A5: This is a critical validation step. A multi-pronged approach is best:

  • Use a Rescue Experiment: If possible, transfect cells with a version of your target MMP that is resistant to ZPLG but retains its catalytic activity. If the phenotype is reversed, it strongly suggests on-target action.

  • Use a Secondary Inhibitor: Confirm the phenotype with a second, structurally distinct inhibitor of your target MMP.

  • Use a Negative Control: Employ an inactive analogue of ZPLG if available. This compound is structurally similar but lacks the zinc-binding hydroxamate group, helping to rule out effects caused by the peptide backbone.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to reduce the expression of your target MMP. If the resulting phenotype mimics that of ZPLG treatment, it provides strong evidence for on-target activity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results or loss of inhibitor activity. 1. Compound Instability: Hydroxamates can be metabolically unstable or prone to degradation in solution.[3]2. Improper Storage: Freeze-thaw cycles can degrade the compound.3. Cell Culture Variability: High passage number of cells can alter MMP expression and cellular response.1. Prepare Fresh Solutions: Make fresh working dilutions of ZPLG from a concentrated stock for each experiment.2. Aliquot Stocks: Store concentrated stock solutions in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.3. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.
Observed phenotype does not match published results for target inhibition. 1. Off-Target Dominance: An off-target effect may be more potent or dominant in your specific cell model.2. Cell-Line Specific Differences: The role of the target MMP or the expression of off-target proteins may differ in your cell line compared to published models.3. Incorrect Dosing: The concentration used may be too high or too low.1. Perform a Selectivity Profile: Test ZPLG's activity against a panel of related MMPs and other metalloproteinases (e.g., ADAMs) to understand its selectivity profile (see Protocol 3).[3]2. Validate Target Expression: Confirm that your cell line expresses the target MMP at the protein level (e.g., via Western blot or zymography).3. Re-evaluate Dose-Response: Conduct a new, broad dose-response experiment.
Difficulty confirming inhibition of the target MMP inside the cell. 1. Substrate Competition: High levels of endogenous substrates may compete with the inhibitor.2. Inhibitor Efflux: Cells may actively pump the inhibitor out.3. Indirect Measurement: The downstream assay may be too far removed from the direct enzymatic activity.1. Use a Direct Activity Assay: Measure the cleavage of a specific MMP substrate directly from cell lysates or conditioned media. Gelatin zymography is excellent for assessing MMP-2 and MMP-9 activity (see Protocol 1).[1]2. Measure Target Engagement: Use cellular thermal shift assays (CETSA) or related techniques to confirm that ZPLG is binding to its intended target within the cell.[4]

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2/MMP-9 Activity

This technique identifies MMP-2 and MMP-9 activity by their ability to degrade gelatin embedded in a polyacrylamide gel.

Methodology:

  • Sample Preparation: Culture cells with and without various concentrations of ZPLG. Collect conditioned media and centrifuge to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein onto a 10% polyacrylamide gel copolymerized with 1 mg/mL gelatin.

  • Renaturation & Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS.

    • Incubate the gel overnight (16-18 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

  • Staining & Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain with a solution of 40% methanol and 10% acetic acid.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The degree of clearance is proportional to enzyme activity.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ZPLG (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Example Selectivity Profile of ZPLG

This table illustrates a hypothetical selectivity profile for ZPLG against various metalloproteinases, which is crucial for interpreting experimental results. Lower IC50 values indicate higher potency.

EnzymeClassIC50 (nM)Selectivity vs. Target (Fold)
MMP-2 (Target) Gelatinase15 -
MMP-9Gelatinase352.3
MMP-1Collagenase25016.7
MMP-13Collagenase80053.3
MMP-3Stromelysin120080.0
ADAM17 (TACE)Sheddase45030.0

Data is hypothetical and for illustrative purposes only.

Visualizations

Signaling & Experimental Diagrams

MMP_Signaling_Pathway Collagen Collagen Migration Cell Migration Fibronectin Fibronectin Proliferation Proliferation Angiogenesis Angiogenesis MMP_Target Target MMP (e.g., MMP-2) MMP_Target->Collagen Degrades MMP_Target->Fibronectin Degrades GrowthFactors Latent Growth Factors (e.g., TGF-β) MMP_Target->GrowthFactors Activates ZPLG This compound (ZPLG) ZPLG->MMP_Target Inhibits

Caption: Role of a target MMP in ECM degradation and growth factor activation, and its inhibition by ZPLG.

Experimental_Workflow cluster_controls Specificity Controls Start Start: Hypothesis Phenotype is due to Target MMP DoseResponse 1. Dose-Response & Cytotoxicity (e.g., MTT Assay) Start->DoseResponse SelectConc 2. Select Non-Toxic Working Concentration DoseResponse->SelectConc OnTargetAssay 3. Confirm On-Target Activity (e.g., Zymography) SelectConc->OnTargetAssay PhenotypeAssay 4. Measure Cellular Phenotype (Migration, Invasion, etc.) OnTargetAssay->PhenotypeAssay OffTargetCheck 5. Specificity Controls PhenotypeAssay->OffTargetCheck Conclusion Conclusion: Phenotype is On-Target OffTargetCheck->Conclusion Control_siRNA siRNA/CRISPR Knockdown Control_Inhibitor Structurally Different Inhibitor Control_Rescue Rescue with Resistant Mutant

Caption: Workflow for validating on-target effects and assessing off-target cytotoxicity of ZPLG.

Troubleshooting_Tree Start Problem: Unexpected or No Phenotype CheckConc Is ZPLG concentration in the active, non-toxic range? Start->CheckConc CheckTarget Is the target MMP active in your model? CheckConc->CheckTarget  Yes Sol_Dose Solution: Perform new dose-response and cytotoxicity assays. CheckConc->Sol_Dose No   CheckOffTarget Could an off-target effect be responsible? CheckTarget->CheckOffTarget  Yes Sol_Zymo Solution: Confirm target expression/activity (e.g., Zymography, WB). CheckTarget->Sol_Zymo No   Sol_Profile Solution: 1. Profile ZPLG vs. other MMPs. 2. Use specificity controls (siRNA, other inhibitors). CheckOffTarget->Sol_Profile  Yes End Re-evaluate Hypothesis CheckOffTarget->End No  

Caption: Decision tree for troubleshooting unexpected cellular phenotypes when using ZPLG.

References

Troubleshooting guide for inconsistent results with Z-Pro-Leu-Gly-NHOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Z-Pro-Leu-Gly-NHOH, a competitive inhibitor of human skin collagenase (Matrix Metalloproteinase-1, MMP-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide derivative that acts as a potent and competitive inhibitor of human skin collagenase (MMP-1). Its primary application is in research, particularly in studies related to dermatology, photoaging, cancer, and other pathologies where MMP-1 activity is implicated. It is often used as a tool compound to investigate the role of MMP-1 in biological processes.

Q2: What is the mechanism of action of this compound?

This compound functions as a competitive inhibitor. Its hydroxamate group (-NHOH) chelates the essential zinc ion (Zn2+) in the active site of MMP-1. This binding action blocks the access of the natural substrate, collagen, to the active site, thereby preventing its degradation.

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintain the integrity of this compound. It is recommended to store the solid compound at -20°C for short-term storage and at -80°C for long-term storage. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: In what solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.

Troubleshooting Guide for Inconsistent Results

Problem 1: Higher than Expected IC50 Value (Lower Potency)
Possible Cause Recommended Solution
Degradation of this compound Ensure the compound has been stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Assay Buffer pH The optimal pH for MMP-1 activity and inhibitor binding is typically around 7.5. Verify the pH of your assay buffer and adjust if necessary.
Presence of Chelating Agents If your buffer contains chelating agents like EDTA, they can interfere with the inhibitor's binding to the zinc ion in the MMP-1 active site. Use a buffer without chelating agents.
High Enzyme Concentration An excessively high concentration of MMP-1 in the assay can lead to rapid substrate depletion and may require a higher concentration of the inhibitor to achieve 50% inhibition. Optimize the enzyme concentration to ensure the reaction proceeds in a linear range for the duration of the assay.
Substrate Competition If using a high concentration of the substrate, it may outcompete the inhibitor for binding to the enzyme's active site. Ensure you are using a substrate concentration at or below its Michaelis-Menten constant (Km).
Problem 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Pipetting High variability can often be attributed to pipetting errors, especially with small volumes. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variation.
Incomplete Mixing Ensure all components in the assay wells are thoroughly mixed after the addition of each reagent, including the inhibitor and substrate.
Temperature Fluctuations Inconsistent incubation temperatures can affect enzyme kinetics. Use an incubator or water bath to maintain a constant and uniform temperature throughout the experiment.
Precipitation of the Inhibitor This compound may precipitate out of solution if the final concentration of DMSO is too low in the aqueous buffer. Visually inspect your assay plate for any signs of precipitation. If observed, you may need to slightly increase the DMSO concentration in your final assay volume, ensuring it remains at a level that does not affect enzyme activity.
Problem 3: No Inhibition Observed
Possible Cause Recommended Solution
Inactive Inhibitor The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot of the inhibitor or a new batch if available.
Incorrect Enzyme Confirm that you are using the correct enzyme (human skin collagenase, MMP-1) and that it is active. Run a positive control with a known MMP-1 inhibitor to validate the assay setup.
Assay Conditions Double-check all assay parameters, including buffer composition, pH, temperature, and substrate concentration, to ensure they are optimal for MMP-1 activity.

Quantitative Data Summary

Parameter Value Notes
Target Human Skin Collagenase (MMP-1)
IC50 40 µM[1]The half maximal inhibitory concentration. This value can vary depending on the specific assay conditions.
Mechanism of Inhibition CompetitiveBinds to the active site of the enzyme.
Solubility Soluble in DMSO
Storage (Solid) -20°C (short-term), -80°C (long-term)Protect from moisture.
Storage (Solution) -80°C in aliquotsAvoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Protocol: Collagenase (MMP-1) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against human skin collagenase (MMP-1) using a fluorogenic substrate.

Materials:

  • Human recombinant MMP-1

  • This compound

  • Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare MMP-1 Solution: Dilute the human recombinant MMP-1 in Assay Buffer to the desired working concentration. The final concentration should be determined empirically to ensure a linear reaction rate.

  • Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions of the inhibitor in Assay Buffer. Remember to include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • This compound dilution or vehicle control

    • MMP-1 solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorogenic MMP-1 substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the suggested substrate) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the no-enzyme control (background) from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Inconsistent Results start Inconsistent Results Observed issue_type Identify Issue Type start->issue_type high_ic50 High IC50 (Low Potency) issue_type->high_ic50 Low Potency high_variability High Variability issue_type->high_variability Variability no_inhibition No Inhibition issue_type->no_inhibition No Effect check_inhibitor Check Inhibitor Integrity (Storage, Aliquoting) high_ic50->check_inhibitor check_pipetting Review Pipetting Technique & Calibration high_variability->check_pipetting check_inhibitor_activity Confirm Inhibitor Activity (Fresh Aliquot) no_inhibition->check_inhibitor_activity check_buffer Verify Assay Buffer (pH, No Chelators) check_inhibitor->check_buffer optimize_enzyme Optimize Enzyme/Substrate Concentration check_buffer->optimize_enzyme resolve Problem Resolved optimize_enzyme->resolve check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_temp Maintain Constant Temperature check_mixing->check_temp check_temp->resolve check_enzyme_activity Validate Enzyme Activity (Positive Control) check_inhibitor_activity->check_enzyme_activity check_enzyme_activity->resolve

Caption: A workflow diagram for troubleshooting common issues with this compound.

Signaling Pathway of MMP-1 Upregulation in Skin Photoaging

MMP1_Pathway UV-Induced MMP-1 Expression Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Signaling Cascade (ERK, JNK, p38) ROS->MAPK AP1 AP-1 (c-Jun/c-Fos) Activation MAPK->AP1 MMP1_Gene MMP-1 Gene Transcription AP1->MMP1_Gene MMP1_Protein MMP-1 Protein Synthesis MMP1_Gene->MMP1_Protein Collagen_Deg Collagen Degradation MMP1_Protein->Collagen_Deg ZPLG This compound ZPLG->MMP1_Protein Inhibits

Caption: A simplified diagram of the signaling pathway leading to MMP-1 expression.

References

Validation & Comparative

A Comparative Analysis of the MMP Inhibitors: Z-Pro-Leu-Gly-NHOH, Batimastat, and Marimastat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) inhibition, Batimastat and Marimastat have been extensively characterized as potent, broad-spectrum inhibitors. This guide provides a comparative overview of their efficacy alongside the peptide-based inhibitor, Z-Pro-Leu-Gly-NHOH. The available data highlights the comprehensive inhibitory profiles of Batimastat and Marimastat across a range of MMPs, while data for this compound is currently limited to its activity against MMP-1.

Efficacy Comparison: A Quantitative Overview

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The table below summarizes the available IC50 data for this compound, Batimastat, and Marimastat against various MMPs. It is important to note the significant disparity in the breadth of available data.

Matrix Metalloproteinase (MMP)This compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1) 40,00035
MMP-2 (Gelatinase-A) Data not available46
MMP-3 (Stromelysin-1) Data not available20Data not available
MMP-7 (Matrilysin) Data not available613
MMP-9 (Gelatinase-B) Data not available43
MMP-14 (MT1-MMP) Data not availableData not available9

Note: The IC50 value for this compound was reported as 40 µM for human skin collagenase (MMP-1).

Insights into Inhibitory Profiles

Batimastat and Marimastat demonstrate potent, low nanomolar inhibition against a wide array of MMPs, solidifying their classification as broad-spectrum inhibitors. Their efficacy against key MMPs involved in extracellular matrix remodeling, such as MMP-1, MMP-2, and MMP-9, has been a cornerstone of their investigation in various pathological conditions.

In contrast, the currently available data for this compound shows a significantly higher IC50 value of 40 µM against MMP-1, suggesting a lower potency for this specific MMP compared to Batimastat and Marimastat. Without a broader inhibitory profile, a comprehensive assessment of this compound's spectrum of activity and its potential selectivity remains to be elucidated.

Experimental Methodologies

General Protocol for MMP Inhibition Assay

1. Enzyme Activation:

  • Recombinant human pro-MMPs are typically activated prior to the assay. For example, pro-MMP-2 can be activated by incubation with 4-aminophenylmercuric acetate (APMA) at 37°C.

2. Inhibitor Preparation:

  • Inhibitors (this compound, Batimastat, Marimastat) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared to achieve a range of inhibitor concentrations for IC50 determination.

3. Inhibition Assay:

  • The assay is typically performed in a 96-well plate format.

  • Activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period at a controlled temperature (e.g., 37°C).

  • A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to initiate the enzymatic reaction.

  • The fluorescence intensity is monitored over time using a fluorescence plate reader. The cleavage of the substrate by the MMP results in an increase in fluorescence.

4. Data Analysis:

  • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

  • The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without any inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which MMP inhibitors like Batimastat, Marimastat, and likely this compound (given its hydroxamate group), function. They act as competitive inhibitors, binding to the active site of the MMP and preventing the binding and cleavage of natural substrates like collagen.

MMP_Inhibition cluster_0 Normal MMP Activity cluster_1 MMP Inhibition MMP Matrix Metalloproteinase (Active Site) DegradedSubstrate Degraded Products MMP->DegradedSubstrate Cleavage Substrate Extracellular Matrix (e.g., Collagen) Substrate->MMP Binds to Active Site MMP_inhibited Matrix Metalloproteinase (Active Site) NoReaction No Degradation MMP_inhibited->NoReaction Inhibitor MMP Inhibitor (e.g., Batimastat) Inhibitor->MMP_inhibited Binds to Active Site

Z-Pro-Leu-Gly-NHOH: A Selective Collagenase Inhibitor? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Z-Pro-Leu-Gly-NHOH's performance as a collagenase inhibitor against other established alternatives. This analysis is supported by a review of available experimental data and detailed methodologies for key assays.

This compound is a peptide hydroxamate that has been identified as an inhibitor of human skin collagenase. Its utility in research, particularly in the fields of peptide synthesis and drug development, stems from its potential to selectively target specific enzymes involved in the degradation of collagen. This guide aims to validate its role as a selective collagenase inhibitor by comparing its known inhibitory activity with that of other well-characterized matrix metalloproteinase (MMP) inhibitors.

Performance Comparison of Collagenase Inhibitors

To objectively assess the selectivity of this compound, its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is compared with that of broad-spectrum and other selective MMP inhibitors. The available data is summarized in the table below.

InhibitorMMP-1 (Collagenase-1) IC50MMP-2 (Gelatinase A) IC50MMP-3 (Stromelysin-1) IC50MMP-8 (Collagenase-2) IC50MMP-9 (Gelatinase B) IC50MMP-13 (Collagenase-3) IC50Notes
This compound 40 µMData not availableData not availableData not availableData not availableData not availablePrimarily targets human skin collagenase (MMP-1). A full selectivity profile is not readily available in the public domain.
Batimastat (BB-94) 3 nM4 nM20 nM10 nM4 nMData not availableA potent, broad-spectrum MMP inhibitor.
Marimastat (BB-2516) 5 nM6 nMData not availableData not available3 nMData not availableA broad-spectrum MMP inhibitor.
Doxycycline Effective inhibitorEffective inhibitorData not availableEffective inhibitorData not availableData not availableA tetracycline antibiotic with MMP inhibitory properties, often used at sub-antimicrobial doses. Specific IC50 values vary depending on the study.

Note on Data Availability: A comprehensive selectivity profile for this compound against a wide range of MMPs is not currently available in publicly accessible literature. The provided IC50 value is specific to human skin collagenase. To establish its selectivity, further experimental validation against other MMPs is required.

Experimental Protocols

The validation of collagenase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed techniques for assessing collagenase inhibition.

Fluorometric Collagenase Inhibition Assay

This assay provides a quantitative measure of collagenase activity by utilizing a quenched fluorescent substrate.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by a collagenase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.

Materials:

  • Collagenase (e.g., human recombinant MMP-1)

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the collagenase in assay buffer.

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • To each well of the microplate, add the following in order:

    • Assay buffer

    • Test inhibitor solution (or vehicle control)

    • Collagenase solution

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography

This technique is used to detect and characterize the activity of gelatin-degrading enzymes, such as gelatinases (MMP-2 and MMP-9), and can be adapted to assess the inhibitory effects of compounds.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals clear bands of gelatin degradation against a blue background, indicating enzyme activity. The presence of an inhibitor in the developing buffer will reduce the size and intensity of these clear bands.

Materials:

  • Polyacrylamide gel containing 0.1% gelatin

  • Samples containing active collagenases (e.g., cell culture supernatant)

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

  • Test inhibitor

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Mix the protein samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Do not heat the samples.

  • Perform electrophoresis under non-reducing conditions at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS.

  • Incubate the gel in developing buffer overnight at 37°C. For inhibition studies, include the test inhibitor at the desired concentration in the developing buffer.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background.

  • Image the gel and quantify the band intensity to assess the level of inhibition.

Visualizing the Mechanism of Action

To understand the context in which collagenase inhibitors function, the following diagrams illustrate the collagen degradation pathway and the general mechanism of MMP inhibition.

Collagen_Degradation_Pathway cluster_ECM Extracellular Matrix cluster_Degradation Degradation Process Collagen_Fibril Intact Collagen Fibril (Triple Helix) Cleavage Initial Cleavage Collagen_Fibril->Cleavage Targeted by Collagenase Collagenases (MMP-1, MMP-8, MMP-13) Collagenase->Cleavage Unwinding Triple Helix Unwinding Cleavage->Unwinding Gelatin Gelatin Fragments Unwinding->Gelatin Further_Degradation Further Degradation Gelatin->Further_Degradation Substrate for Gelatinase Gelatinases (MMP-2, MMP-9) Gelatinase->Further_Degradation Peptides Amino Acids & Smaller Peptides Further_Degradation->Peptides

Caption: Collagen Degradation Pathway.

MMP_Inhibition_Workflow cluster_Enzyme Active MMP cluster_Inhibitor Inhibitor Action MMP Matrix Metalloproteinase (e.g., Collagenase) Active_Site Catalytic Zinc Ion (Zn2+) in Active Site No_Degradation Inhibition of Collagen Degradation MMP->No_Degradation Inhibited by Inhibitor This compound (Hydroxamate Inhibitor) Binding Chelation of Zinc Ion Inhibitor->Binding Inhibitor->No_Degradation Binding->Active_Site Collagen Collagen Substrate Collagen->MMP Binds to Active Site

Caption: Mechanism of MMP Inhibition.

A Head-to-Head Comparison of Synthetic Peptide Inhibitors Targeting Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptide inhibitor Z-Pro-Leu-Gly-NHOH with other notable synthetic inhibitors of matrix metalloproteinases (MMPs). The information is curated to assist researchers in selecting appropriate inhibitors for their studies and to provide a baseline for the development of new therapeutic agents. The data presented is compiled from various studies, and direct comparison should be considered in the context of the varying experimental conditions under which they were obtained.

Introduction to Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, most notably collagen.[1] Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This has driven the development of various synthetic and natural inhibitors to modulate their activity for therapeutic purposes.

This compound is a synthetic peptide derivative that has been identified as an effective inhibitor of human skin collagenase.[2] This guide compares its inhibitory potential against other well-characterized synthetic MMP inhibitors, including both peptide-based and non-peptidomimetic compounds.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and other selected synthetic MMP inhibitors against various MMP subtypes. It is critical to note that these values are compiled from different studies and a direct comparison may not be entirely accurate due to variations in experimental assays, substrates, and enzyme sources.

Table 1: Inhibitory Activity (IC50/Ki) of this compound and Other Synthetic Peptide Inhibitors against MMPs

InhibitorTarget MMP(s)IC50 / KiSource
This compoundHuman Skin Collagenase40 µM (IC50)[2]
Regasepin1MMP-83 µM (IC50)[1]
MMP-1, MMP-13100 µM (IC50)[1]
NRDY (Asn-Arg-Asp-Tyr)Collagenase0.95 mM (IC50)[3]
RDRF (Arg-Asp-Arg-Phe)Collagenase0.84 mM (IC50)[3]

Table 2: Inhibitory Activity (IC50) of Broad-Spectrum Synthetic MMP Inhibitors

InhibitorTarget MMP(s)IC50 (nM)Source
Batimastat (BB-94)MMP-13[4][5][6][7]
MMP-24[4][5][6][7]
MMP-320[4][5][6][7]
MMP-76[5][6][7]
MMP-94[4][5][6][7]
Marimastat (BB-2516)MMP-15[8][9][10][11]
MMP-26[8][9][10][11]
MMP-713[8][10][11]
MMP-93[8][9][10][11]
MMP-149[8][10][11]

Experimental Protocols

A standardized and reliable method for assessing the inhibitory potential of compounds against MMPs is crucial for comparative studies. Below is a detailed methodology for a common fluorometric assay used to screen for MMP inhibitors.

Fluorometric Assay for MMP Inhibition

This protocol describes a general method to determine the inhibitory activity of a test compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-1, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Batimastat, Marimastat)

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 328/393 nm or 490/520 nm depending on the substrate)[13][14]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO.

    • Prepare serial dilutions of the test inhibitor and positive control inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Enzyme Control (no inhibitor): Assay buffer, MMP enzyme, and substrate.

      • Inhibitor Wells: Assay buffer, MMP enzyme, and the desired concentration of the test inhibitor.

      • Positive Control Wells: Assay buffer, MMP enzyme, and the positive control inhibitor.

    • The final volume in each well should be the same (e.g., 100 µL).

  • Pre-incubation:

    • Add the assay buffer, enzyme, and inhibitor (or vehicle control) to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Key Processes

To better understand the context of MMP inhibition, the following diagrams illustrate the collagen degradation pathway and a typical experimental workflow for inhibitor screening.

Collagen_Degradation_Pathway cluster_Extracellular_Matrix Extracellular Matrix cluster_Enzymatic_Degradation Enzymatic Degradation Collagen_Fibril Intact Collagen Fibril Collagenases Collagenases (MMP-1, MMP-8, MMP-13) Collagen_Fibril->Collagenases Initial Cleavage Cleaved_Collagen Cleaved Collagen Fragments (Gelatin) Collagenases->Cleaved_Collagen Produces Gelatinases Gelatinases (MMP-2, MMP-9) Peptide_Fragments Smaller Peptide Fragments Gelatinases->Peptide_Fragments Produces Cleaved_Collagen->Gelatinases Further Degradation

Caption: Collagen Degradation Pathway by MMPs.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Start->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 15-30 min) Plate_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (Ex/Em specific to substrate) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End: Determine Inhibitor Potency Data_Analysis->End

Caption: MMP Inhibitor Screening Workflow.

Conclusion

This compound demonstrates inhibitory activity against collagenase, placing it within the broad class of peptide-based MMP inhibitors. However, when compared to well-characterized, broad-spectrum inhibitors like Batimastat and Marimastat, its potency appears to be significantly lower, with an IC50 in the micromolar range as opposed to the nanomolar range of the latter compounds.[4][5][6][7][8][9][10][11] The other peptide inhibitors listed also exhibit a wide range of potencies, highlighting the sequence- and structure-dependent nature of their inhibitory activity.

For researchers, the choice of inhibitor will depend on the specific MMP target, the required potency, and the desired selectivity. While broad-spectrum inhibitors are useful for studying the overall effects of MMP inhibition, more selective peptide inhibitors can provide insights into the roles of individual MMPs. Further head-to-head studies under standardized assay conditions are necessary to definitively rank the potency and selectivity of these promising synthetic peptide inhibitors.

References

A Comparative Guide to Z-Pro-Leu-Gly-NHOH and Alternative Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results obtained with Z-Pro-Leu-Gly-NHOH, a known inhibitor of human skin collagenase, and other prominent matrix metalloproteinase (MMP) inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate inhibitors for research and drug development purposes. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts.

Data Presentation: Inhibitor Performance Comparison

The inhibitory activities of this compound and its alternatives are presented below. The data has been compiled from various sources, and direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparison of IC50 Values for MMP Inhibitors

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound 40 µMNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Marimastat 5 nM[1][2][3]6 nM[1][2][3]230 nM[2]13 nM[1][3]Not Available3 nM[1][2][3]Not Available9 nM[1][3]
Batimastat 3 nM[4][5]4 nM[4][5]20 nM[4][5]6 nM[4][5]Not Available4 nM[4][5]Not AvailableNot Available
Doxycycline ~18% inhibition at 50 µMNot AvailableNot AvailableNot Available50-60% inhibition at 30 µM608 µM50-60% inhibition at 30 µM*Not Available

*Note: Data for Doxycycline is presented as percentage inhibition at a specific concentration as IC50 values were not consistently available in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Collagenase Inhibition Assay

This method is used to determine the inhibitory activity of compounds against collagenases, such as MMP-1.

Principle: The assay measures the reduction in collagenase activity in the presence of an inhibitor. The activity is determined by monitoring the cleavage of a specific substrate.

Materials:

  • Collagenase (e.g., human recombinant MMP-1)

  • Inhibitor compound (e.g., this compound)

  • Substrate: Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (PZ-PLGPR) or similar chromogenic/fluorogenic substrate.

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.2 M NaCl and 10 mM CaCl2.

  • Citric Acid (25 mM)

  • Ethyl Acetate

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, mix the collagenase enzyme with the assay buffer.

  • Add the inhibitor at various concentrations to the enzyme solution and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding citric acid.

  • Extract the cleaved substrate fragments using ethyl acetate.

  • Measure the absorbance of the ethyl acetate layer at a specific wavelength (e.g., 320 nm for PZ-PLGPR).

  • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Fluorogenic MMP Substrate Assay

This is a high-throughput method for measuring the activity of various MMPs and the potency of their inhibitors.

Principle: This assay utilizes a quenched fluorogenic substrate. The substrate consists of a peptide sequence specific for a particular MMP, flanked by a fluorescent donor and a quencher molecule. In its intact form, the fluorescence is quenched. Upon cleavage by the MMP, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • MMP enzyme (e.g., recombinant human MMP-2, MMP-9)

  • Inhibitor compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: Typically a Tris-based buffer with CaCl2, ZnCl2, and Brij-35.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Add the MMP enzyme to each well of the microplate.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a specified period at 37°C.

  • Add the fluorogenic substrate to all wells to start the reaction.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Mandatory Visualization

Signaling Pathway of MMP Inhibition

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and are involved in numerous physiological and pathological processes, including inflammation and cancer. Their activity is tightly controlled, and their dysregulation can lead to tissue destruction. MMP inhibitors, such as this compound, block the catalytic activity of these enzymes, thereby preventing the degradation of ECM components.

MMP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 MMP Activation Cascade cluster_2 ECM Degradation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Cell Pro-inflammatory Stimuli->Cell Growth Factors Growth Factors Growth Factors->Cell Pro-MMP Pro-MMP Cell->Pro-MMP Synthesis & Secretion Active MMP Active MMP Pro-MMP->Active MMP Activation ECM Extracellular Matrix (e.g., Collagen) Active MMP->ECM Cleavage Degraded ECM Degraded ECM ECM->Degraded ECM Inhibitor This compound (or Alternative) Inhibitor->Active MMP Inhibition

Caption: Signaling pathway illustrating the inhibition of active MMPs by inhibitors like this compound.

Experimental Workflow for MMP Inhibitor Screening

The process of identifying and characterizing MMP inhibitors involves a series of well-defined experimental steps, from initial high-throughput screening to detailed kinetic analysis.

MMP_Inhibitor_Workflow Start Start Compound_Library Compound Library Screening (High-Throughput) Start->Compound_Library Primary_Assay Primary Assay (e.g., Fluorogenic Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits End End Hit_Identification->End No Hits Selectivity_Profiling Selectivity Profiling (Panel of MMPs) Dose_Response->Selectivity_Profiling Kinetic_Analysis Mechanism of Inhibition Studies (e.g., Ki determination) Selectivity_Profiling->Kinetic_Analysis Kinetic_Analysis->End

References

Assessing the advantages of Z-Pro-Leu-Gly-NHOH over broad-spectrum MMP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of selective inhibitors offers a significant advantage over traditional broad-spectrum matrix metalloproteinase (MMP) inhibitors. This guide provides a detailed comparison of Z-Pro-Leu-Gly-NHOH, a selective MMP inhibitor, with broad-spectrum alternatives, supported by experimental data and protocols.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in physiological processes like development and wound healing. However, their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The therapeutic potential of MMP inhibitors has been a key focus of drug development. Early efforts centered on broad-spectrum MMP inhibitors, but these were largely unsuccessful in clinical trials due to severe side effects. This has paved the way for the development of more selective inhibitors like this compound.

The Pitfalls of Broad-Spectrum MMP Inhibition

First-generation MMP inhibitors, such as Batimastat and Marimastat, were designed to chelate the catalytic zinc ion in the active site of MMPs. While potent, their lack of selectivity led to the inhibition of a wide range of MMPs, including those involved in essential physiological functions. This indiscriminate inhibition resulted in significant off-target effects, most notably a debilitating musculoskeletal syndrome characterized by joint and muscle pain.[1] This severe side effect led to the failure of many of these drugs in clinical trials and highlighted the critical need for inhibitors that can selectively target disease-relevant MMPs.

This compound: A Focus on Selectivity

This compound is a peptide-based inhibitor designed to mimic the natural substrates of specific MMPs. Its core amino acid sequence, Pro-Leu-Gly, is a recognition motif for certain MMPs, particularly the gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1, MMP-8, MMP-13). The hydroxamate group (-NHOH) acts as a zinc-chelating agent, providing the inhibitory activity. The key advantage of this compound lies in its potential for higher selectivity compared to broad-spectrum inhibitors. By targeting the substrate-binding clefts, which show greater diversity among MMPs than the highly conserved active site, a more targeted inhibition can be achieved.

Comparative Inhibitory Profile

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-14 (nM)
Batimastat 3[3][4]4[3][4]20[3][4]6[3][4]4[3][4]-
Marimastat 5[1][5]6[1][5]-13[1][5]3[1][5]9[1][5]
This compound ------
Data for this compound is inferred from substrate specificity studies and its targeted design. Specific IC50 values would require head-to-head experimental validation.

Experimental Protocols

The determination of MMP inhibitory activity is typically performed using a fluorogenic substrate assay. Below is a detailed methodology for such an experiment.

Fluorogenic MMP Activity Assay

Objective: To determine the IC50 value of an inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound, Batimastat) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the activated MMP enzyme diluted in assay buffer. b. Add the various concentrations of the test inhibitor to the wells. Include a control well with no inhibitor. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca/Dpa substrates).

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways regulated by MMPs is crucial for appreciating the impact of their inhibition. MMPs are often upregulated in cancer and inflammation through various signaling cascades.

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Ras Ras RTK->Ras PI3K PI3K RTK->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cytokine_Receptor->MAPK_Pathway NFkB NF-κB Cytokine_Receptor->NFkB Ras->MAPK_Pathway Akt Akt PI3K->Akt AP1 AP-1 MAPK_Pathway->AP1 Akt->NFkB MMP_Gene MMP Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene Pro_MMP Pro-MMP (inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Fluorogenic MMP Activity Assay (IC50 Determination) B Selectivity Profiling (Panel of MMPs) A->B D Cell Invasion Assay (e.g., Boyden Chamber) B->D C Zymography (Gelatinase Activity) E Cell Migration Assay (e.g., Wound Healing) D->E F Angiogenesis Assay (e.g., Tube Formation) E->F

References

Z-Pro-Leu-Gly-NHOH: A Comparative Analysis of its Efficacy as a Collagenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Z-Pro-Leu-Gly-NHOH, a peptide hydroxamic acid, against a range of known collagenase inhibitors. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of collagenase inhibition and the development of novel therapeutics targeting collagen-degrading enzymes.

Quantitative Comparison of Collagenase Inhibitor Activity

The inhibitory potential of this compound and other selected compounds against collagenase is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

InhibitorTarget Collagenase/MMPIC50 Value
This compound Human Skin Collagenase40 µM[1]
Batimastat (BB-94)MMP-1 (Collagenase)3 nM
MarimastatMMP-1 (Collagenase)5 nM[2]
Ilomastat (GM6001)MMP-1 (Collagenase)1.5 nM
1,10-PhenanthrolineCollagenase110.5 µM[3]

Experimental Protocols

The following is a representative protocol for a collagenase inhibition assay, based on established methodologies. This protocol can be adapted for the specific collagenase and inhibitors being tested.

Collagenase Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of test compounds against collagenase.

Materials:

  • Collagenase (from Clostridium histolyticum or recombinant human)

  • Fluorogenic collagenase substrate (e.g., DQ™ gelatin, EnzChek® Gelatinase/Collagenase Assay Kit)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

  • Test compound (this compound)

  • Reference inhibitors (e.g., 1,10-Phenanthroline, Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the collagenase enzyme in assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare a stock solution of the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a series of dilutions of the test compound and reference inhibitors in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the appropriate test compound dilution or reference inhibitor. For the control (uninhibited) and blank (no enzyme) wells, add 50 µL of assay buffer.

    • Add 25 µL of the collagenase solution to each well, except for the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 495 nm excitation / 515 nm emission for DQ™ gelatin) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using a suitable software package.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the collagenase inhibition pathway and the experimental workflow.

Collagenase_Inhibition_Pathway cluster_collagenase Collagenase Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor Active_Site Active Site (with Zn2+) Cleaved_Collagen Degraded Collagen Fragments Active_Site->Cleaved_Collagen Cleaves Collagen Collagen Collagen->Active_Site Binds to Z_Pro_Leu_Gly_NHOH This compound (Hydroxamate Group) Z_Pro_Leu_Gly_NHOH->Active_Site Chelates Zn2+ (Inhibition)

Caption: Mechanism of collagenase inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with Inhibitors and Controls Start->Plate_Setup Add_Enzyme Add Collagenase Enzyme Plate_Setup->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for the fluorometric collagenase inhibition assay.

References

Shifting Paradigms in MMP Inhibition: A Guide to Selective, Non-Hydroxamate Alternatives to Z-Pro-Leu-Gly-NHOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of matrix metalloproteinase (MMP) inhibition is undergoing a significant transformation. The era of broad-spectrum, hydroxamate-based inhibitors, exemplified by compounds like Z-Pro-Leu-Gly-NHOH, is giving way to a new generation of highly selective, non-hydroxamate alternatives. This shift is driven by the need to overcome the dose-limiting toxicity and off-target effects that plagued early MMP inhibitors in clinical trials, largely attributed to their lack of specificity.

This guide provides a comprehensive comparison of alternative compounds for specific MMP inhibition, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Performance Comparison of MMP Inhibitors

The following table summarizes the inhibitory activity (IC50 or Ki values) of various compounds against a panel of MMPs. Lower values indicate higher potency. The data highlights the transition from broad-spectrum inhibitors to more selective agents targeting specific MMPs implicated in diseases like cancer and arthritis.

Compound NameTypeMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-12 (Metalloelastase)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound Analogues
Ilomastat (GM6001)Broad-Spectrum Hydroxamate1.5 nM (IC50)[1]1.1 nM (IC50)[1]1.9 nM (IC50)[1]3.7 nM (Ki)[2]0.1 nM (Ki)[2]0.5 nM (IC50)[1]3.6 nM (Ki)[2]-13.4 nM (Ki)[2]
Batimastat (BB-94)Broad-Spectrum Hydroxamate3 nM (IC50)[3][4]4 nM (IC50)[3][4]20 nM (IC50)[3][4]6 nM (IC50)[3][4]-4 nM (IC50)[3][4]---
Marimastat (BB-2516)Broad-Spectrum Hydroxamate5 nM (IC50)[5][6][7][8]6 nM (IC50)[5][6][7][8]230 nM (IC50)[6]13 nM (IC50)[5][7][8]-3 nM (IC50)[5][6][7][8]--9 nM (IC50)[5][7][8]
Cipemastat (Ro 32-3555)Selective Hydroxamate3.0 nM (Ki)[9][10]---4.4 nM (Ki)[9][10]--3.4 nM (Ki)[9][10]-
Selective Non-Hydroxamate Inhibitors
Rebimastat (BMS-275291)Thiol-based25 nM (IC50)[11]41 nM (IC50)[11]157 nM (IC50)[11]--25 nM (IC50)[11]-4 nM (IC50)[11]-
JNJ0966Allosteric (pro-MMP-9)No effectNo effectNo effect--440 nM (IC50 for zymogen activation)[5][6][7][12]--No effect
ClioquinolQuinoline-basedNo inhibitionNo inhibition-No inhibition-No inhibition-No inhibition26.9 µM (IC50)[13]
Andecaliximab (GS-5745)Monoclonal Antibody-----Highly Selective---

Experimental Protocols

A fundamental method for evaluating the potency of MMP inhibitors is the fluorescence-based enzymatic assay. This protocol provides a generalized framework for conducting such an assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).

  • Assay Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.

    • Add the different concentrations of the test compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca-containing substrates).[14] The measurement should be taken in kinetic mode for a set duration (e.g., 30-60 minutes).[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizing Key Concepts

To better understand the context of MMP inhibition, the following diagrams, generated using the DOT language, illustrate a critical signaling pathway and a typical experimental workflow.

MMP_Activation_Cascade cluster_cell Cell Membrane MMP-14 MMP-14 proMMP-13 proMMP-13 MMP-14->proMMP-13 activates MMP-13 MMP-13 proMMP-13->MMP-13 cleavage proMMP-2 proMMP-2 MMP-13->proMMP-2 activates proMMP-9 proMMP-9 MMP-13->proMMP-9 activates ECM_Degradation ECM_Degradation MMP-13->ECM_Degradation promotes MMP-2 MMP-2 proMMP-2->MMP-2 cleavage MMP-2->ECM_Degradation promotes MMP-9 MMP-9 proMMP-9->MMP-9 cleavage MMP-9->ECM_Degradation promotes

Caption: MMP activation cascade initiated by membrane-type 1 MMP (MMP-14).[3]

MMP_Inhibitor_Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Primary Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other MMPs) IC50_Determination->Selectivity_Profiling Confirmed Hits Lead_Compound Lead_Compound Selectivity_Profiling->Lead_Compound

Caption: Experimental workflow for identifying and characterizing MMP inhibitors.

References

Comparative Analysis of Z-Pro-Leu-Gly-NHOH and Other Collagenase Inhibitors on Collagen Subtype Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Collagenase Inhibitors

The targeted inhibition of specific collagen subtypes is a critical area of research in the development of therapeutics for a range of diseases, including arthritis, fibrosis, and cancer metastasis. This guide provides a comparative analysis of the inhibitory effects of Z-Pro-Leu-Gly-NHOH and other prominent collagenase inhibitors on different collagen subtypes. The data presented is intended to assist researchers in making informed decisions for their drug development and research applications.

Executive Summary

This compound is a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs), the primary enzymes responsible for collagen degradation. To objectively evaluate its efficacy, this guide compares its inhibitory activity with that of other well-characterized MMP inhibitors: Batimastat, Marimastat, and Doxycycline. This comparison focuses on their effects on key collagenases: MMP-1 (fibroblast collagenase), MMP-8 (neutrophil collagenase), and MMP-13 (collagenase 3), which are crucial in the breakdown of type I, II, and III collagens.

Inhibitor Performance Comparison

The following table summarizes the available IC50 values for Batimastat, Marimastat, and Doxycycline against key collagenase subtypes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

InhibitorMMP-1 (Collagenase 1) IC50 (nM)MMP-8 (Collagenase 2) IC50 (nM)MMP-13 (Collagenase 3) IC50 (nM)
This compound Data not availableData not availableData not available
Batimastat 3[1][2][3][4]10[2]Data not available
Marimastat 5[5][6]Data not availableData not available
Doxycycline ~18% inhibition at 50 µM[7]~50-60% inhibition at 30 µM[7]~50-60% inhibition at 30 µM[7]

Note: The inhibitory activity of Doxycycline is presented as a percentage of inhibition at a specific concentration, as consistent IC50 values are not as widely reported as for Batimastat and Marimastat.

Experimental Protocols

The determination of IC50 values for collagenase inhibitors is crucial for their comparative evaluation. A widely accepted method for this is the fluorescence resonance energy transfer (FRET) assay.

Protocol: Determination of IC50 for MMP Inhibitors using a Fluorogenic Substrate

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of a specific MMP enzyme activity.

Materials:

  • Recombinant human MMP-1, MMP-8, or MMP-13

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) and reference inhibitors (e.g., Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP is in a pro-enzyme form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a serial dilution of the test and reference inhibitors in the assay buffer.

  • Assay Reaction: a. In the wells of a 96-well plate, add a fixed concentration of the activated MMP enzyme. b. Add the various concentrations of the inhibitors to the respective wells. Include a control well with the enzyme and no inhibitor. c. Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the context in which these inhibitors function, it is essential to visualize the collagen degradation pathway and the experimental workflow for inhibitor validation.

Collagen Degradation Signaling Pathway

The breakdown of collagen is a complex process initiated by the activation of MMPs. The following diagram illustrates the simplified signaling cascade leading to collagen degradation and the point of action for MMP inhibitors.

CollagenDegradation cluster_extracellular Extracellular Matrix cluster_cell Cell ProMMPs Pro-MMPs (Inactive) MMPs Active MMPs (e.g., MMP-1, -8, -13) ProMMPs->MMPs Activation (e.g., by other proteases) Collagen Collagen (Triple Helix) MMPs->Collagen cleave DegradedCollagen Degraded Collagen Fragments Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Signaling Intracellular Signaling (e.g., MAPK, NF-κB) Stimuli->Signaling activate Transcription Gene Transcription Signaling->Transcription induce Translation Protein Synthesis Transcription->Translation leads to Translation->ProMMPs synthesize Inhibitor MMP Inhibitors (e.g., this compound) Inhibitor->MMPs inhibit

Caption: Simplified signaling pathway of collagen degradation and MMP inhibition.

Experimental Workflow for Inhibitor Validation

The process of validating a potential collagenase inhibitor involves a series of well-defined steps, from initial screening to detailed characterization.

ExperimentalWorkflow A Compound Library Screening (High-Throughput Screening) B Hit Identification (Primary Hits) A->B identifies C Dose-Response Assays (IC50 Determination for target MMPs) B->C leads to D Selectivity Profiling (Testing against a panel of MMPs) C->D informs E Mechanism of Action Studies (e.g., Reversibility, Mode of Inhibition) D->E guides F In Vitro Cell-Based Assays (e.g., Collagen degradation in cell culture) E->F validates in G In Vivo Animal Models (Evaluation of efficacy and toxicity) F->G progresses to H Lead Optimization G->H provides data for

Caption: Workflow for the discovery and validation of MMP inhibitors.

References

Safety Operating Guide

Proper Disposal of Z-Pro-Leu-Gly-NHOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Z-Pro-Leu-Gly-NHOH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A laboratory coat

Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Categorize: Classify this compound waste as chemical waste. Do not mix it with regular trash or biological waste unless it is contaminated with biohazardous materials.

  • Segregate: Keep solid and liquid waste containing this compound separate.[2]

    • Solid Waste: This includes unused or expired powder, contaminated personal protective equipment (gloves, weighing paper), and empty containers.

    • Liquid Waste: This includes solutions containing this compound. Segregate aqueous solutions from organic solvent solutions.[3]

2. Waste Collection and Containment:

  • Containers: Use only approved, leak-proof, and chemically compatible waste containers.[2] For this compound, which is a white to off-white powder, a sealed container for solid chemical waste is appropriate.[1] Liquid waste should be collected in a designated container for the specific solvent used.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the primary hazard (e.g., "Chemical Waste for Incineration").

  • Container Management:

    • Do not overfill containers; leave adequate headspace to prevent spills.

    • Keep containers securely closed when not in use.[3]

    • Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and potential ignition sources.[4]

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[5]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid chemical waste.[3]

  • Container Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C21H30N4O6[1]
Molecular Weight 434.49 g/mol [1]
Appearance White to off-white powder[1]
Storage Temperature 2 - 8 °C[1]

Disposal Workflow

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Collection & Containment cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation identify Identify as Chemical Waste ventilation->identify segregate Segregate Solid vs. Liquid Waste identify->segregate solid_waste Collect Solid Waste (Unused powder, contaminated items) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions with this compound) segregate->liquid_waste Liquid label_waste Label Waste Container ('Hazardous Waste', Chemical Name, Date) solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Z-Pro-Leu-Gly-NHOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the peptide derivative Z-Pro-Leu-Gly-NHOH. The following protocols are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Given that detailed toxicological data is not widely available, this substance should be treated as potentially hazardous.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.
Respiratory RespiratorAn appropriate respirator should be worn, especially when handling the powder form to avoid inhalation[1].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for minimizing risks associated with this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended.

  • Personal Protective Equipment : Don the recommended PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any airborne particles.

    • Use appropriate tools for weighing and transferring the powder.

  • Dissolving : When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills : For small spills of the solid material, carefully sweep it up, place it in a sealed container, and hold for waste disposal[1]. Avoid creating dust[1].

  • Large Spills : For larger spills, evacuate the area and prevent the spread of the material. Wear appropriate PPE, including respiratory protection, before attempting to clean up[1].

  • Ventilation : Ensure the area is well-ventilated after a spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations[1]. A common method for organic chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Do not discharge into the environment without proper handling of contaminated wastewater[1].

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air[1]. Seek medical attention if breathing becomes difficult or symptoms appear.
Skin Contact In case of skin contact, wash the affected area with plenty of water[1]. Remove contaminated clothing.
Eye Contact If the compound comes into contact with the eyes, rinse cautiously with water for several minutes[1].
Ingestion If swallowed, rinse the mouth with water[1]. Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Next weigh Weigh/Aliquot in Ventilated Area don_ppe->weigh Proceed to dissolve Dissolve Compound Carefully weigh->dissolve If creating solution wash Wash Hands & Exposed Skin weigh->wash After use dissolve->wash After use clean_area Clean Work Area & Equipment wash->clean_area Next collect_waste Collect in Labeled Container clean_area->collect_waste Segregate waste dispose Dispose per Regulations collect_waste->dispose Final step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.